Mesoporphyrin IX dihydrochloride
Description
Propriétés
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O4.2ClH/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h13-16,35-36H,7-12H2,1-6H3,(H,39,40)(H,41,42);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIUEEROGVTICN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)CC)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40Cl2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
493-90-3 (Parent) | |
| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, hydrochloride (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068938727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
639.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68938-72-7 | |
| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, hydrochloride (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068938727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7,12-diethyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Mesoporphyrin IX Dihydrochloride: A Versatile Tool in Scientific Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Mesoporphyrin IX dihydrochloride (B599025) and its metalloporphyrin derivatives have emerged as significant molecules in various research fields, from fundamental biochemistry to applied materials science. Their unique structure, characterized by a porphyrin core, allows them to participate in a diverse array of biological and chemical processes. This technical guide provides a comprehensive overview of the primary research applications of Mesoporphyrin IX dihydrochloride, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Research Applications
This compound is utilized in several key areas of scientific investigation:
-
Inhibition of Heme Oxygenase (HO): As a competitive inhibitor of heme oxygenase, the rate-limiting enzyme in heme catabolism, Mesoporphyrin IX and its tin (Sn) and chromium (Cr) analogs are instrumental in studying the physiological and pathological roles of this enzyme.[1][2][3] This has significant implications for conditions such as hyperbilirubinemia and in the context of cancer, where HO-1 is often overexpressed.[4][5]
-
Photodynamic Therapy (PDT): Porphyrin-based compounds, including Mesoporphyrin IX, are effective photosensitizers.[6][7] Upon activation by light of a specific wavelength, they generate reactive oxygen species (ROS) that can induce localized cell death, a principle leveraged in photodynamic therapy for cancer.[5][8][9]
-
Antimicrobial and Antiviral Strategies: Research has demonstrated the antimicrobial and antiviral properties of Mesoporphyrin IX.[6][7] It can be effective against various pathogens, in some cases by disrupting viral membrane structures.[6]
-
Materials Science: The photosensitive nature of Mesoporphyrin IX makes it a valuable component in the construction of dye-sensitized solar cells (DSSCs), where it acts as the light-harvesting dye.[10][11]
-
Biochemical Probes: Derivatives of Mesoporphyrin IX, such as N-methyl mesoporphyrin IX (NMM), serve as selective fluorescent probes for specific DNA and RNA structures, most notably G-quadruplexes.[12][13][14]
Quantitative Data Summary
The following tables summarize key quantitative data related to the research applications of Mesoporphyrin IX and its derivatives.
Table 1: Heme Oxygenase Inhibition
| Compound | Enzyme Source | Inhibition Constant (Kᵢ) | IC₅₀ (HO-1) | IC₅₀ (HO-2) | Reference(s) |
| Tin Mesoporphyrin IX | Rat Splenic Microsomes | 0.014 µM | - | - | [2] |
| Tin Protoporphyrin IX | Rat Liver | 0.011 µM | - | - | [15] |
| Tin Mesoporphyrin IX | Rat Spleen & Brain | - | Most Potent | Most Potent | [16] |
| Zinc Protoporphyrin IX | Rat Spleen & Brain | - | Least Inhibitory | Least Inhibitory | [16] |
Table 2: G-Quadruplex Binding
| Ligand | G-Quadruplex Target | Binding Affinity (Kₐ) | Dissociation Constant (K₋) | Reference(s) |
| N-methyl mesoporphyrin IX | Parallel G-Quadruplex | >2 x 10⁶ M⁻¹ | ~100 nM | [4][17] |
| N-methyl mesoporphyrin IX | Human Telomeric DNA (Tel22) | ~1.0 x 10⁵ M⁻¹ | - | [3] |
Table 3: Photodynamic Therapy
| Compound | Cell Line | LD₅₀ |
| Cationic Methylated Porphyrin Derivative | Not Specified | 2.4 µM |
| Cationic Methylated Porphyrin Derivative | Not Specified | 7.4 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and its analogs.
Heme Oxygenase Activity Assay
This protocol is adapted from methods used for in vitro HO-1 activity assessment.[18]
1. Reagents:
-
Phosphate (B84403) Buffer (100 mM, pH 7.4) with 2 mM MgCl₂
-
Purified recombinant HO-1 or tissue homogenate (e.g., rat spleen microsomes)
-
Hemin (B1673052) (Substrate)
-
NADPH
-
Biliverdin (B22007) Reductase (BVR)
-
This compound or its metalloporphyrin analog (inhibitor)
2. Procedure:
-
Prepare a reaction mixture containing phosphate buffer, HO-1 enzyme source, and biliverdin reductase.
-
Add varying concentrations of the Mesoporphyrin IX compound (inhibitor) to the reaction mixture. A vehicle control (e.g., DMSO) should be run in parallel.
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding hemin and NADPH.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
Stop the reaction by adding chloroform and vortexing vigorously.
-
Centrifuge to separate the phases.
-
Carefully collect the lower chloroform phase containing the product, bilirubin (B190676).
-
Quantify bilirubin by measuring its absorbance at approximately 464 nm.
10. Data Analysis: Calculate the percent inhibition for each concentration of the Mesoporphyrin IX compound and determine the IC₅₀ value.
Photodynamic Therapy (PDT) Protocol for Cancer Cells
This is a generalized protocol for evaluating the photocytotoxicity of this compound in a cancer cell line.[19]
1. Cell Culture:
-
Culture a suitable cancer cell line (e.g., gliosarcoma 9L/lacZ) in appropriate media and conditions.
2. Photosensitizer Incubation:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in cell culture medium.
-
Replace the medium in the wells with the medium containing the photosensitizer.
-
Incubate for a predetermined period (e.g., 4 hours) to allow for cellular uptake.
3. Light Irradiation:
-
Wash the cells with phosphate-buffered saline (PBS) to remove the extracellular photosensitizer.
-
Add fresh, phenol (B47542) red-free medium.
-
Irradiate the cells with a light source of an appropriate wavelength (e.g., LED array, ~400-630 nm) and light dose (e.g., 10 J/cm²). A control group should be kept in the dark.
4. Cytotoxicity Assessment:
-
After a post-irradiation incubation period (e.g., 18-24 hours), assess cell viability using a standard assay such as MTT, XTT, or trypan blue exclusion.
5. Data Analysis: Determine the concentration of this compound and the light dose required to achieve a certain level of cell death (e.g., LD₅₀).
Viral Inactivation Plaque Assay
This protocol outlines a method to assess the antiviral activity of this compound against an enveloped virus like Vesicular Stomatitis Virus (VSV).[20]
1. Virus and Cell Culture:
-
Propagate a stock of the virus (e.g., VSV) in a suitable host cell line (e.g., BHK-21 cells).
2. Inactivation Procedure:
-
In a microcentrifuge tube, mix a known titer of the virus with different concentrations of this compound.
-
Incubate the mixture for 1 hour. For photo-inactivation studies, one set of tubes is exposed to a light source while a parallel set is kept in the dark.
-
Prepare serial dilutions of the treated virus samples in cell culture medium.
3. Plaque Assay:
-
Plate a confluent monolayer of host cells in multi-well plates.
-
Infect the cells with the serially diluted virus samples for 1 hour.
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose).
-
Incubate for a period sufficient for plaque formation (e.g., 16 hours).
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
4. Data Analysis: Calculate the viral titer for each treatment condition and determine the reduction in infectivity compared to the untreated control.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the research uses of this compound.
Conclusion
This compound and its derivatives are invaluable reagents in scientific research, with a broad spectrum of applications. Their ability to interact with fundamental biological pathways, such as heme metabolism, and their unique photochemical properties make them powerful tools for both basic and translational research. The detailed protocols and data presented in this guide are intended to facilitate the effective use of these compounds in the laboratory and to spur further investigation into their potential therapeutic and technological applications.
References
- 1. Heme oxygenase-1: emerging target of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Diverse Roles of Heme Oxygenase-1 in Tumor Progression [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. N-methyl mesoporphyrin IX as a highly selective light-up probe for G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tin mesoporphyrin - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. publications.aap.org [publications.aap.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. miRNA-Guided Imaging and Photodynamic Therapy Treatment of Cancer Cells Using Zn(II)-Protoporphyrin IX-Loaded Metal-Organic Framework Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tin Mesoporphyrin Selectively Reduces Non-Small-Cell Lung Cancer Cell Line A549 Proliferation by Interfering with Heme Oxygenase and Glutathione Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-methyl mesoporphyrin IX as a highly selective light-up probe for G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. In vitro inhibition of heme oxygenase isoenzymes by metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Surface plasmon resonance study of the interaction of N -methyl mesoporphyrin IX with G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP06321H [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Mechanisms of Vesicular Stomatitis Virus Inactivation by Protoporphyrin IX, Zinc-Protoporphyrin IX, and Mesoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Chemical Stability of Mesoporphyrin IX Dihydrochloride and Protoporphyrin IX
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the chemical stability of Mesoporphyrin IX dihydrochloride (B599025) and Protoporphyrin IX. Protoporphyrin IX, a crucial precursor to heme and chlorophyll, is widely utilized as a photosensitizer in photodynamic therapy (PDT). However, its inherent chemical instability presents challenges for formulation and therapeutic efficacy. Mesoporphyrin IX, a closely related porphyrin, offers a more stable alternative. This guide delves into the structural differences that govern their stability, summarizes available quantitative and qualitative stability data, and provides detailed experimental protocols for their comparative analysis.
Structural Differences and Their Impact on Stability
The primary structural difference between Mesoporphyrin IX and Protoporphyrin IX lies in the substituents at positions 2 and 4 of the porphyrin macrocycle. Protoporphyrin IX possesses two vinyl groups (-CH=CH2) at these positions, while Mesoporphyrin IX has ethyl groups (-CH2CH3). This seemingly minor variation has a profound impact on the chemical reactivity and stability of the molecules.
The vinyl groups in Protoporphyrin IX are susceptible to electrophilic attack and are the primary sites of oxidative degradation.[1] This reactivity makes Protoporphyrin IX prone to degradation under various conditions, particularly exposure to light and oxygen. In contrast, the saturated ethyl groups of Mesoporphyrin IX are significantly less reactive, rendering the molecule inherently more chemically stable.[2]
Comparative Chemical Stability: A Data-Driven Overview
While direct quantitative comparative studies on the degradation kinetics of Mesoporphyrin IX dihydrochloride and Protoporphyrin IX are limited in the public domain, the available data and qualitative assessments consistently indicate the superior stability of Mesoporphyrin IX.
Table 1: Summary of General Chemical Stability
| Feature | This compound | Protoporphyrin IX | Reference |
| General Stability | Chemically more stable due to the lack of highly reactive vinyl groups. | Less stable due to the presence of reactive vinyl groups. | [1][2] |
| Primary Degradation Pathway | General oxidative degradation of the porphyrin macrocycle. | Photo-oxidation and electrophilic attack at the vinyl groups. | [1][3][4] |
Table 2: Recommended Storage Conditions
| Compound | Form | Storage Temperature | Duration | Reference |
| This compound | Solid | 4°C (sealed, away from moisture) | - | [5] |
| In Solvent | -20°C | 1 month | [5] | |
| -80°C | 6 months | [5] | ||
| Protoporphyrin IX | Solid | Room Temperature (protect from light) | - | [1] |
| In Solvent | Use immediately; slowly degrades in solution. | - | [1] |
Factors Affecting Porphyrin Stability
The stability of both porphyrins is influenced by several environmental factors. Understanding these factors is critical for designing stable formulations and ensuring reproducible experimental results.
Photostability
Oxidative Stability
Oxidative degradation is a major pathway for the breakdown of porphyrins.[3] The vinyl groups of Protoporphyrin IX are particularly susceptible to oxidation, which can lead to the opening of the porphyrin ring.[4] Mesoporphyrin IX, lacking these reactive sites, exhibits greater stability against oxidative stress.
pH and Solvent Effects
The stability of porphyrins in solution is also dependent on the pH and the nature of the solvent. Protoporphyrin IX tends to aggregate in aqueous solutions, which can affect its stability and photophysical properties.[8] The solubility and stability of both porphyrins can be enhanced in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][5] The protonation state of the inner nitrogen atoms of the porphyrin ring, which is influenced by pH, can also affect the electronic structure and, consequently, the stability of the macrocycle.[9]
Experimental Protocols for Stability Assessment
To facilitate further research and direct comparison, this section provides detailed methodologies for assessing the chemical stability of this compound and Protoporphyrin IX.
General Protocol for Comparative Photostability Analysis using UV-Vis Spectroscopy
This protocol outlines a method to compare the photodegradation rates of the two porphyrins in a chosen solvent.
Materials:
-
This compound
-
Protoporphyrin IX
-
Spectrophotometer-grade solvent (e.g., DMSO)
-
Quartz cuvettes
-
Calibrated light source with a known spectral output and intensity (e.g., a filtered lamp or a laser)
-
UV-Vis Spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of this compound and Protoporphyrin IX in the chosen solvent at a concentration of 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solutions to a working concentration that gives a Soret band absorbance between 1.0 and 1.5.
-
Initial Absorbance Measurement: Record the initial UV-Vis absorption spectrum (350-700 nm) of each working solution in a quartz cuvette.
-
Photostability Experiment:
-
Place the cuvettes in a temperature-controlled holder.
-
Irradiate the samples with the light source.
-
At regular time intervals (e.g., every 5, 10, 15, 30, 60 minutes), stop the irradiation and record the UV-Vis absorption spectrum.
-
-
Data Analysis:
-
Plot the absorbance at the Soret band maximum as a function of irradiation time for both porphyrins.
-
Calculate the photodegradation rate constant by fitting the data to a first-order decay model.
-
The quantum yield of photodegradation can be determined if the photon flux of the light source is known.
-
dot
HPLC Analysis of Degradation Products
High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the parent porphyrin and its degradation products, providing a more detailed picture of the degradation process.
Materials:
-
HPLC system with a C18 column and a diode-array detector (DAD) or fluorescence detector.
-
Acetonitrile (B52724), water, and formic acid (HPLC grade).
-
Porphyrin samples from the photostability experiment.
Procedure:
-
Method Development: Develop an HPLC method capable of separating Mesoporphyrin IX, Protoporphyrin IX, and their potential degradation products. A gradient elution with a mobile phase consisting of acetonitrile and water with a small amount of formic acid is a good starting point.
-
Sample Analysis: Inject aliquots of the irradiated samples from the photostability experiment onto the HPLC system at each time point.
-
Data Analysis:
-
Identify the peaks corresponding to the parent porphyrins and their degradation products based on their retention times and UV-Vis spectra (from the DAD).
-
Quantify the decrease in the peak area of the parent porphyrin and the increase in the peak areas of the degradation products over time.
-
Signaling Pathways and Logical Relationships
The chemical stability of these porphyrins is not an isolated property but is intrinsically linked to their biological activity, particularly in the context of PDT. The degradation of the photosensitizer has direct implications for the efficacy and dosimetry of the treatment.
dot
The logical relationship between the structural features of Mesoporphyrin IX and Protoporphyrin IX and their resulting chemical stability can be visualized as a decision tree.
dot
Conclusion
This compound is demonstrably more chemically stable than Protoporphyrin IX, primarily due to the absence of reactive vinyl groups. This enhanced stability makes it a promising candidate for applications where the lability of Protoporphyrin IX is a limiting factor. For researchers and drug development professionals, the choice between these two porphyrins will depend on the specific requirements of their application, with Mesoporphyrin IX offering a more robust platform for the development of stable photosensitizer formulations and other porphyrin-based technologies. The experimental protocols provided in this guide offer a framework for conducting rigorous comparative stability studies to generate the quantitative data necessary for informed decision-making in research and development.
References
- 1. Protoporphyrin IX | PPIX | Porphyrins are our specialty! | 553-12-8 [frontierspecialtychemicals.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Photobleaching of protoporphyrin IX in cells incubated with 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A spectroscopic study of the photobleaching of protoporphyrin IX in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Mesoporphyrin IX Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Mesoporphyrin IX dihydrochloride (B599025), a crucial molecule in various research and therapeutic applications, including photodynamic therapy (PDT). This document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of key processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Synthesis of Mesoporphyrin IX
Mesoporphyrin IX can be synthesized from readily available starting materials such as hemin (B1673052) or protoporphyrin IX. The most common and efficient method involves the catalytic hydrogenation of the vinyl groups of protoporphyrin IX. A detailed protocol for the synthesis of Mesoporphyrin IX formate (B1220265) from hemin is provided below, which can then be converted to the free base and subsequently to the dihydrochloride salt.
Synthesis of Mesoporphyrin IX Formate from Hemin
This method utilizes a palladium on carbon (Pd/C) catalyst in the presence of formic acid, which acts as both the solvent and the hydrogen source.
Experimental Protocol:
-
Reaction Setup: In a hydrogenation vessel, combine hemin (e.g., 40.0 g), 5% Pd/C (e.g., 4.0 g, 50% water by weight), and 96% formic acid (e.g., 800 ml). To minimize light exposure for the light-sensitive materials, the vessel should be protected from visible or ultraviolet light throughout the procedure.
-
Inert Atmosphere: Purge the vessel with nitrogen for 10 minutes to create an inert atmosphere.
-
Hydrogenation: With vigorous stirring, introduce hydrogen gas into the vessel to a pressure of 45-55 psi.
-
Reaction Monitoring: Maintain the reaction at room temperature for 1 to 1.5 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or UV-Vis spectroscopy.
-
Catalyst Removal: Upon completion of the reaction, carefully vent the hydrogen gas and filter the reaction mixture to remove the Pd/C catalyst.
-
Isolation of Mesoporphyrin IX Formate: The resulting filtrate contains Mesoporphyrin IX formate. The product can be isolated by the addition of an organic solvent like diethyl ether, which will cause the formate salt to precipitate. The precipitate is then collected by filtration and dried under vacuum.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Hemin | [1] |
| Catalyst | 5% Palladium on Carbon | [1] |
| Solvent/Hydrogen Source | 96% Formic Acid | [1] |
| Yield of Mesoporphyrin IX Formate | 83-93% | [1] |
| Purity (crude) | Substantially pure (about or exceeding 95%) | [1] |
Conversion of Mesoporphyrin IX Formate to Mesoporphyrin IX Dihydrochloride
The formate salt can be converted to the free base by neutralization, followed by treatment with hydrochloric acid to form the dihydrochloride salt.
Experimental Protocol:
-
Neutralization: Dissolve the Mesoporphyrin IX formate in a suitable organic solvent (e.g., dichloromethane). Wash the organic solution with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the formic acid and generate the Mesoporphyrin IX free base.
-
Extraction and Drying: Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.
-
Formation of Dihydrochloride Salt: Evaporate the solvent to obtain the Mesoporphyrin IX free base. Dissolve the free base in a minimal amount of a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and dichloromethane). Add a stoichiometric amount or a slight excess of hydrochloric acid (e.g., as a solution in methanol or diethyl ether).
-
Isolation and Recrystallization: The this compound will precipitate from the solution. The precipitate can be collected by filtration. For further purification, recrystallization can be performed from a suitable solvent system, such as methanol/diethyl ether or ethanol/water.[2]
Purification of this compound
Purification is a critical step to obtain high-purity this compound suitable for research and drug development. Column chromatography and High-Performance Liquid Chromatography (HPLC) are commonly employed techniques.
Column Chromatography
Column chromatography is a widely used method for the purification of porphyrins on a preparative scale.
Experimental Protocol:
-
Stationary Phase: A silica (B1680970) gel stationary phase is typically used.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a more polar solvent and load it onto the column.
-
Mobile Phase and Elution: A gradient elution is often employed, starting with a less polar solvent system and gradually increasing the polarity. A common mobile phase system for porphyrins is a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate, acetone, or methanol). For Mesoporphyrin IX, a gradient of methanol in dichloromethane (B109758) (e.g., 0% to 10% methanol) can be effective.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or UV-Vis spectroscopy to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Quantitative Data:
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase Gradient (Example) | 0-10% Methanol in Dichloromethane |
| Expected Purity | >95% (depending on the crude purity and optimization) |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the analytical and preparative purification of porphyrins, offering high resolution and purity.
Experimental Protocol:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol) is typically employed. For instance, a linear gradient from a higher concentration of aqueous buffer to a higher concentration of the organic solvent can effectively separate porphyrins.
-
Detection: A UV-Vis or fluorescence detector is used to monitor the elution of the porphyrins. Porphyrins have a characteristic strong absorption band (Soret band) around 400 nm.
-
Quantification and Purity Analysis: The purity of the collected fractions can be determined by integrating the peak areas in the chromatogram.
Quantitative Data:
| Parameter | Value | Reference |
| Column Type | Reversed-Phase C18 | [3][4] |
| Mobile Phase (Example) | Acetonitrile/Methanol Gradient | [5][6] |
| Detection Wavelength (Soret Band) | ~400 nm | [7] |
| Commercially Available Purity | ≥95% | [1][7] |
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Mechanism of Photodynamic Therapy (PDT)
Caption: Simplified signaling pathway of Mesoporphyrin IX-mediated photodynamic therapy.
Applications in Research and Drug Development
Mesoporphyrin IX and its derivatives are valuable tools in various scientific disciplines:
-
Photodynamic Therapy (PDT): As a photosensitizer, Mesoporphyrin IX can be activated by light to produce reactive oxygen species (ROS) that induce cell death in targeted tissues, such as tumors.[5][8][9][10]
-
Fluorescence Imaging: The inherent fluorescence of porphyrins allows for their use as probes in cellular imaging and diagnostics.
-
Catalysis: Metalloporphyrins, which can be synthesized from Mesoporphyrin IX, are used as catalysts in various chemical reactions.
-
Drug Delivery: The porphyrin macrocycle can be functionalized to act as a carrier for other therapeutic agents.
This guide provides a foundational understanding of the synthesis and purification of this compound, empowering researchers and developers to produce and utilize this important compound in their work. Further optimization of the presented protocols may be necessary depending on the specific application and desired purity levels.
References
- 1. 中卟啉 IX 二盐酸盐 synthetic, 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. EP2142501A2 - Process for preparing porphyrin derivatives, such as protoporphyrin (ix) and synthesis intermediate - Google Patents [patents.google.com]
- 3. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]
- 4. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Solubility of Mesoporphyrin IX Dihydrochloride in DMSO and Water: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of mesoporphyrin IX dihydrochloride (B599025) in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and water. This document is intended to serve as a valuable resource for researchers and professionals engaged in studies involving this potent photosensitizer, particularly in the fields of photodynamic therapy (PDT), cell biology, and materials science.
Core Data Presentation
The solubility of a compound is a critical parameter that influences its biological activity, formulation, and application in experimental settings. The following table summarizes the known solubility data for mesoporphyrin IX dihydrochloride in DMSO and water.
| Solvent | Solubility | Molar Concentration (approx.) | Method | Notes |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL[1] | 39.09 mM | Not specified, likely equilibrium solubility | Requires sonication for dissolution. It is recommended to use newly opened, anhydrous DMSO as the solvent is hygroscopic.[1] |
| Water | Soluble[2][3] | - | Not specified | While qualitatively described as soluble, a precise quantitative value is not readily available in the literature. For a structurally similar compound, protoporphyrin IX, the aqueous solubility has been reported as 0.138 mg/mL.[4] This value may serve as a rough estimate. |
Experimental Protocols
Accurate determination of solubility is paramount for reproducible experimental outcomes. The following section outlines a detailed methodology for determining the equilibrium solubility of this compound, adapted from the widely accepted shake-flask method coupled with UV-Vis spectrophotometry.
Protocol: Equilibrium Solubility Determination via Shake-Flask Method and UV-Vis Spectrophotometry
1. Objective: To determine the saturation solubility of this compound in a given solvent (e.g., water, DMSO).
2. Materials:
- This compound (solid)
- Solvent of interest (e.g., deionized water, anhydrous DMSO)
- Volumetric flasks
- Scintillation vials or other suitable sealed containers
- Orbital shaker or rotator
- Centrifuge
- Syringe filters (0.22 µm)
- UV-Vis spectrophotometer
- Quartz cuvettes
3. Procedure:
Mandatory Visualizations
Signaling Pathway
This compound is a well-known photosensitizer used in photodynamic therapy (PDT). The therapeutic effect of PDT is primarily mediated by the generation of reactive oxygen species (ROS) upon light activation, which in turn induces cellular damage and apoptosis.
Caption: Photodynamic Therapy (PDT) Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a cell-based photodynamic therapy model.
Caption: In Vitro Photodynamic Therapy Experimental Workflow.
References
Unveiling the Photophysical Profile of Mesoporphyrin IX Dihydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the core photophysical properties of Mesoporphyrin IX dihydrochloride (B599025), a key photosensitizer with significant applications in biomedical research and renewable energy. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental methodologies, and visual representations of its functional pathways.
Core Photophysical Properties
Mesoporphyrin IX dihydrochloride is a naturally derived porphyrin that exhibits characteristic light-absorbing and emitting properties, making it a potent agent for photodynamic therapy (PDT) and a promising component in dye-sensitized solar cells (DSSCs). Its photophysical behavior is dictated by its distinct molecular structure, featuring a porphine (B87208) core with ethyl and propionic acid side chains.
Quantitative Photophysical Data
The following tables summarize the key photophysical parameters for Mesoporphyrin IX and its derivatives. It is crucial to note that these properties are highly dependent on the solvent and the specific form of the porphyrin (e.g., free base vs. dihydrochloride).
| Property | Value | Solvent/Conditions |
| Absorption Maximum (λ_max) | ~401 nm | General |
| Fluorescence Quantum Yield (Φ_F) | 0.102 | DMF |
Table 1: Summary of key photophysical data for Mesoporphyrin IX.
For comparative purposes, the photophysical properties of the closely related N-methyl Mesoporphyrin IX and Protoporphyrin IX are provided below.
| Property | Value | Compound | Solvent/Conditions |
| Emission Maximum (λ_em) | ~610 nm | N-methyl Mesoporphyrin IX | Not specified |
| Excited State Lifetime (τ) | ~16.4 ns | Protoporphyrin IX | Organic solutions |
| Excited State Lifetime (τ) | ~6.3 ns | Protoporphyrin IX | In living cells |
Table 2: Comparative photophysical data of related porphyrins.
Experimental Protocols
The determination of the photophysical parameters listed above requires precise and standardized experimental procedures. Below are detailed methodologies for key measurements.
Measurement of Fluorescence Quantum Yield (Φ_F)
The comparative method is widely used for determining the fluorescence quantum yield.
-
Standard Selection: A well-characterized standard with a known quantum yield in the same solvent is chosen.
-
Solution Preparation: A series of solutions of both the sample (this compound) and the standard are prepared with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorbance Measurement: The absorbance of each solution is measured using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: The fluorescence emission spectra of all solutions are recorded using a spectrofluorometer, ensuring identical excitation wavelength and instrument settings for both the sample and the standard.
-
Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The quantum yield of the sample (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X^2 / n_ST^2)
where Φ_ST is the quantum yield of the standard, Grad_X and Grad_ST are the gradients of the plots for the sample and standard, respectively, and n_X and n_ST are the refractive indices of the sample and standard solutions.
Measurement of Singlet Oxygen Quantum Yield (Φ_Δ)
Singlet oxygen generation is a critical parameter for photosensitizers in PDT. It can be measured both directly and indirectly.
-
Direct Method (Phosphorescence Detection): This method involves the direct detection of the characteristic near-infrared phosphorescence of singlet oxygen at approximately 1270 nm. The emission intensity is proportional to the singlet oxygen quantum yield.
-
Indirect Method (Chemical Trapping): A chemical trap, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which reacts specifically with singlet oxygen, is used. The rate of consumption of the chemical trap, monitored by absorption or fluorescence spectroscopy, is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield is determined by comparing the rate of trap consumption by the sample to that of a standard photosensitizer with a known singlet oxygen quantum yield under identical conditions.
Measurement of Excited-State Lifetime (τ)
Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes.
-
Excitation: The sample is excited by a pulsed light source (e.g., a laser) with a high repetition rate.
-
Photon Detection: A sensitive single-photon detector measures the time delay between the excitation pulse and the arrival of the first emitted photon.
-
Data Acquisition: A histogram of the arrival times of a large number of photons is constructed.
-
Data Analysis: The resulting fluorescence decay curve is fitted to one or more exponential functions to determine the excited-state lifetime(s).
Functional Pathways and Workflows
The unique photophysical properties of this compound underpin its utility in diverse applications. The following diagrams, generated using the DOT language, illustrate its role in Photodynamic Therapy and Dye-Sensitized Solar Cells.
Conclusion
This compound remains a molecule of significant interest due to its favorable photophysical properties. This guide consolidates currently available data and methodologies to aid researchers in their exploration of this versatile photosensitizer. Further research to fully characterize its photophysical parameters in a wider range of solvents and biological environments will undoubtedly expand its applications in medicine and technology.
An In-Depth Technical Guide to Mesoporphyrin IX Dihydrochloride (CAS: 68938-72-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesoporphyrin IX dihydrochloride (B599025) is a stable, naturally derived porphyrin compound that is garnering significant interest across various scientific disciplines. Its robust chemical structure and photophysical properties make it a valuable tool in biomedical research and materials science. This technical guide provides a comprehensive overview of Mesoporphyrin IX dihydrochloride, including its physicochemical characteristics, key applications, and detailed experimental considerations. Particular focus is placed on its utility as a photosensitizer in photodynamic therapy (PDT), a fluorescent probe for bioimaging, and an antimicrobial agent. This document aims to serve as a foundational resource for researchers seeking to incorporate this compound into their studies.
Physicochemical Properties
This compound is a purple crystalline solid. It is structurally similar to protoporphyrin IX but lacks the two vinyl groups, which contributes to its enhanced chemical stability.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 68938-72-7 | [2][3] |
| Molecular Formula | C₃₄H₃₈N₄O₄ · 2HCl | [1][4] |
| Molecular Weight | 639.61 g/mol | [1][5] |
| Appearance | Purple crystal | [2] |
| λmax | ~401 nm | [2][6] |
| Solubility | Soluble in water | [2][3] |
| Storage Temperature | -20°C | [2][3] |
Key Applications and Experimental Protocols
This compound's unique properties lend it to a range of applications, primarily centered around its interaction with light and biological systems.
Photodynamic Therapy (PDT)
As a photosensitizer, this compound can be excited by light to produce reactive oxygen species (ROS), which are cytotoxic to nearby cells. This property is the foundation of its use in PDT for cancer treatment and other diseases.
Experimental Workflow for Photocytotoxicity Assay:
Caption: Workflow for assessing the photocytotoxicity of this compound.
Detailed Protocol for Photocytotoxicity Assay:
-
Cell Seeding: Plate cells (e.g., cancer cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Photosensitizer Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in cell culture medium. Replace the medium in the wells with the photosensitizer-containing medium and incubate for a predetermined period (e.g., 4 to 24 hours) in the dark.
-
Irradiation: After incubation, wash the cells with phosphate-buffered saline (PBS) and replace it with fresh culture medium. Expose the cells to a light source with a wavelength corresponding to an absorption peak of the photosensitizer (e.g., using a filtered lamp or LED array). The light dose should be calibrated.
-
Post-Irradiation Incubation and Viability Assessment: Return the plates to the incubator for 24 to 48 hours. Assess cell viability using a standard method such as the MTT or MTS assay.
Fluorescence Imaging
The inherent fluorescence of this compound allows for its use as a probe in fluorescence microscopy to study cellular uptake and localization.
Experimental Workflow for Cellular Uptake and Localization:
Caption: Workflow for fluorescence imaging of cellular uptake of this compound.
Detailed Protocol for Fluorescence Microscopy:
-
Cell Preparation: Seed cells on glass coverslips or in imaging-specific dishes.
-
Incubation with Photosensitizer: Treat the cells with a solution of this compound at a desired concentration and incubate for a specific time.
-
Washing and Fixation (Optional): Wash the cells with PBS to remove any unbound compound. For fixed-cell imaging, treat the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Mounting and Imaging: Mount the coverslips onto microscope slides with an appropriate mounting medium. Visualize the cells using a fluorescence microscope equipped with filters suitable for the excitation and emission wavelengths of this compound.
Antimicrobial Agent
This compound has demonstrated non-selective antimicrobial properties.[1] Its efficacy can be evaluated by determining the Minimum Inhibitory Concentration (MIC) against various microorganisms.
Experimental Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol for MIC Determination (Broth Microdilution):
-
Prepare Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium.
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe, no compound) and negative (no microbe) controls.
-
Incubation: Incubate the plate under conditions optimal for the growth of the microorganism.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways
While direct modulation of specific signaling pathways by this compound is not yet extensively documented, its structural analogues and conjugates provide insights into potential mechanisms of action.
Peptide conjugates of mesoporphyrin IX have been designed to target the Epidermal Growth Factor Receptor (EGFR), suggesting a potential for targeted delivery and interaction with this critical signaling pathway in cancer cells.[1] The EGFR signaling cascade is a key regulator of cell proliferation, survival, and migration, and its targeted inhibition is a well-established anti-cancer strategy.
Logical Relationship of EGFR-Targeted Mesoporphyrin IX Conjugate:
Caption: Targeted action of an EGFR-mesoporphyrin IX conjugate.
Further research is warranted to elucidate the direct interactions of this compound with intracellular signaling cascades, which could unveil novel therapeutic targets and mechanisms.
Synthesis
A detailed, peer-reviewed synthesis of mesohemin from protohemin, which is structurally related to Mesoporphyrin IX, has been described. This process involves the hydrogenation of protohemin in the presence of a platinum(IV) oxide catalyst, followed by esterification. While this provides a general framework, specific synthesis protocols for this compound may vary.
Conclusion
This compound is a versatile and stable porphyrin with significant potential in biomedical research and beyond. Its utility as a photosensitizer, fluorescent probe, and antimicrobial agent, coupled with the potential for targeted delivery, makes it a compound of high interest for drug development professionals and scientists. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the diverse applications of this promising molecule. Future investigations into its specific interactions with cellular signaling pathways will undoubtedly expand its therapeutic and diagnostic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Subcellular localization pattern of protoporphyrin IX is an important determinant for its photodynamic efficiency of human carcinoma and normal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. Analysis of Singlet Oxygen Luminescence Generated By Protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fortunejournals.com [fortunejournals.com]
- 6. Mesoporphyrin IX synthetic, 95 68938-72-7 [sigmaaldrich.com]
An In-depth Technical Guide to the Fluorescence Spectrum of Mesoporphyrin IX Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescence properties of Mesoporphyrin IX dihydrochloride (B599025), a key molecule in various biomedical research and therapeutic applications, particularly in photodynamic therapy (PDT). This document details the spectral characteristics, influential factors, and relevant experimental protocols, offering a core resource for professionals in drug development and scientific research.
Introduction to Mesoporphyrin IX Dihydrochloride and its Fluorescence
This compound is a naturally occurring porphyrin, a class of organic compounds characterized by a large aromatic macrocycle. Its structure is closely related to protoporphyrin IX, the precursor to heme in the biosynthesis pathway, but it is chemically more stable due to the absence of reactive vinyl groups.[1] This stability, combined with its potent photosensitizing properties, makes it a subject of significant interest in biomedical fields.[1]
The fluorescence of this compound is a key feature that underpins its utility. Upon absorption of light at a specific wavelength, the molecule is promoted to an excited electronic state. It then rapidly relaxes back to its ground state, releasing the excess energy in the form of fluorescent light at a longer wavelength. This process is highly sensitive to the molecule's local environment, making its fluorescence spectrum a valuable source of information.
Quantitative Fluorescence Data
The photophysical properties of this compound are significantly influenced by the solvent environment. Key parameters such as the excitation and emission maxima, fluorescence quantum yield (Φf), and fluorescence lifetime (τf) vary with solvent polarity and proticity. While comprehensive data for this compound across a wide range of solvents is not extensively tabulated in a single source, the following table summarizes available and related data to provide a comparative overview.
| Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Lifetime (τf, ns) |
| Methanol | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found |
| Ethanol | ~514.5 (for Mesoporphyrin)[2] | Shifted compared to aqueous solution[2] | Not explicitly found | Monomeric form has a single exponential decay[2] |
| DMSO | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found |
| Water (Phosphate-buffered solution) | ~514.5 (for Mesoporphyrin)[2] | Shifted spectra with a new emission band upon aggregation[2] | Not explicitly found | Fast fluorescence decay for aggregated form[2] |
| Benzene | Not explicitly found | Not explicitly found | ~0.10 (for similar free base porphyrins)[3] | ~120 (for similar free base porphyrins)[3] |
| N-methyl Mesoporphyrin IX in buffer | 399[4] | 610[4] | Not explicitly found | Not explicitly found |
Note: The λmax of 401 nm is listed for this compound on a commercial website, but the solvent and whether it corresponds to absorption or excitation are not specified.[5]
Factors Influencing the Fluorescence Spectrum
The fluorescence emission of this compound is highly sensitive to its molecular environment. Understanding these influences is critical for interpreting spectral data and for designing applications.
Solvatochromic Effects
The absorption and emission spectra of Mesoporphyrin IX show a dependence on the refractive index and the ET(30) solvent scale, which is a measure of solvent polarity.[6] This solvatochromism arises from the differential stabilization of the ground and excited electronic states of the porphyrin by the surrounding solvent molecules.
pH Sensitivity
The protonation state of the central nitrogen atoms in the porphyrin ring significantly affects its electronic structure and, consequently, its fluorescence properties. The presence of cationic and dicationic forms of the porphyrin can be observed through steady-state and time-resolved fluorescence measurements.[6] For the related Protoporphyrin IX, it exists as a monomer in the pH range of 0-3, forms higher aggregates in the pH range of 3-7, and is present as a dimer at a pH greater than 8.[7]
Aggregation Effects
In aqueous solutions, Mesoporphyrin IX has a tendency to aggregate, a process that is influenced by concentration and the presence of salts.[8] Aggregation typically leads to a quenching of fluorescence and the appearance of new, often red-shifted, emission bands.[2] Time-resolved fluorescence spectroscopy is a powerful tool to differentiate between monomeric, dimeric, and aggregated forms of porphyrins based on their distinct fluorescence lifetimes.[9]
Experimental Protocols
Accurate and reproducible measurement of the fluorescence spectrum of this compound requires careful experimental design and execution. Below are generalized protocols for key fluorescence measurements.
Sample Preparation
-
Solvent Selection and Purity: Use high-purity, spectroscopy-grade solvents. Ensure solvents are free from fluorescent impurities by recording a blank spectrum.[7]
-
Concentration: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). For fluorescence measurements, dilute the stock solution to a concentration that results in an absorbance of less than 0.1 at the excitation wavelength in a 1 cm path length cuvette to avoid inner filter effects.[10]
-
pH Adjustment: For aqueous solutions, use appropriate buffers to control the pH and ionic strength.
Steady-State Fluorescence Spectroscopy
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Excitation and Emission Scans:
-
To determine the emission spectrum, excite the sample at its absorption maximum (Soret band, around 400 nm) and scan the emission wavelengths.
-
To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation wavelengths.
-
-
Data Correction: Correct the recorded spectra for instrument-specific variations in lamp intensity and detector response.
Fluorescence Quantum Yield Measurement (Comparative Method)
The fluorescence quantum yield (Φf) is determined relative to a well-characterized standard with a known quantum yield.[7][10]
-
Standard Selection: Choose a fluorescence standard whose absorption and emission spectra overlap with that of this compound.
-
Measurement:
-
Prepare a series of dilutions of both the sample and the standard with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the corrected fluorescence emission spectrum for each solution under identical instrument settings.
-
-
Calculation: Integrate the area under the corrected emission spectra. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φf_sample) can be calculated using the following equation:
Φf_sample = Φf_standard * (Gradient_sample / Gradient_standard) * (n_sample^2 / n_standard^2)
where 'Gradient' is the slope of the plot of integrated fluorescence intensity versus absorbance, and 'n' is the refractive index of the solvent.
Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)
-
Instrumentation: Use a TCSPC system equipped with a pulsed light source (e.g., a laser diode or picosecond laser) and a sensitive, high-speed detector.
-
Measurement:
-
Excite the sample with short pulses of light at the appropriate wavelength.
-
Measure the arrival times of the emitted photons relative to the excitation pulses to build up a histogram of the fluorescence decay.
-
-
Data Analysis: Fit the fluorescence decay curve to one or more exponential functions to determine the fluorescence lifetime(s). The instrument response function (IRF) must be measured and accounted for in the analysis.
Applications in Research and Drug Development
The fluorescence properties of this compound are central to its application as a photosensitizer in photodynamic therapy (PDT).
Photodynamic Therapy (PDT)
In PDT, a photosensitizer like Mesoporphyrin IX is administered and accumulates in target tissues, such as tumors.[11][12] Upon illumination with light of a specific wavelength, the photosensitizer is excited to its triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen and other reactive oxygen species (ROS).[13] These ROS induce oxidative stress, leading to cellular damage and ultimately, cell death through apoptosis or necrosis.[11] The fluorescence of Mesoporphyrin IX can be used to monitor its uptake and localization within cells and tissues, providing a diagnostic component to the therapeutic process.[14]
Cellular Imaging and Diagnostics
The intrinsic fluorescence of Mesoporphyrin IX allows for its visualization within biological systems. Fluorescence microscopy techniques can be employed to study its cellular uptake, subcellular localization, and distribution in tissues.[14][15] This information is crucial for understanding its mechanism of action and for optimizing drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. 中卟啉 IX 二盐酸盐 synthetic, 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Photophysics of mesoporphyrin IX in solution and confined in sol–gel-derived matrices-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. researchgate.net [researchgate.net]
- 9. Time-resolved polarization measurements of porphyrin fluorescence in solution and in single cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iss.com [iss.com]
- 11. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Hematoporphyrin? [synapse.patsnap.com]
- 13. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]
- 14. Subcellular localization pattern of protoporphyrin IX is an important determinant for its photodynamic efficiency of human carcinoma and normal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Localization of protoporphyrin IX during glioma-resection surgery via paired stimulated Raman histology and fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Mesoporphyrin IX Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesoporphyrin IX is a naturally occurring porphyrin, a class of organic compounds characterized by a large aromatic macrocyclic ring of four modified pyrrole (B145914) subunits interconnected at their α carbon atoms via methine bridges. As a dihydrochloride (B599025) salt, its solubility and utility in biological systems are enhanced. This technical guide provides an in-depth overview of the biological activities of Mesoporphyrin IX dihydrochloride, with a focus on its antiviral, antimicrobial, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Biological Activities
This compound exhibits a range of biological effects, primarily stemming from its photosensitizing nature and its ability to interact with specific biological targets. Its key activities include:
-
Antiviral Activity: Particularly effective against enveloped viruses through a photodynamic mechanism.
-
Antimicrobial Activity: Demonstrates inhibitory effects against a variety of bacteria, often enhanced when complexed with metals like gallium.
-
Enzyme Inhibition: Acts as a competitive inhibitor of ferrochelatase, a key enzyme in the heme biosynthesis pathway.
-
G-Quadruplex DNA Interaction: Its derivatives, such as N-methyl mesoporphyrin IX, show a high affinity and selectivity for G-quadruplex DNA structures, which are implicated in cancer and other diseases.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of Mesoporphyrin IX and its derivatives.
Table 1: Antiviral Activity of Mesoporphyrin IX against Vesicular Stomatitis Virus (VSV)
| Compound | Condition | IC50 (µM) | Reference |
| Mesoporphyrin IX | Non-photoactivated | ~5 | [1] |
| Mesoporphyrin IX | Photoactivated | ~0.1 | [1] |
Table 2: Antimicrobial Activity of Gallium Mesoporphyrin IX (Ga-MPIX)
| Microorganism | Condition | MIC (µM) | MBEC (µM) | Reference |
| Acinetobacter baumannii (MDR) | Planktonic | 0.25 - 8 | - | [2] |
| Acinetobacter baumannii (MDR) | Biofilm | - | 8 - 32 | [2] |
| Staphylococcus aureus | Planktonic | 1.6 (as µg/mL) | - | [3] |
| Staphylococcus aureus (MRSA) | Planktonic | 6.25 - 12.5 (as µg/mL) | - | [4] |
Note: MIC (Minimum Inhibitory Concentration), MBEC (Minimum Biofilm Eradication Concentration), MDR (Multi-drug Resistant). Data for Ga-MPIX is presented as it is more extensively studied for its antimicrobial properties.
Table 3: G-Quadruplex DNA Binding Affinity of N-methyl Mesoporphyrin IX (NMM)
| DNA Sequence | Conformation | Binding Stoichiometry (NMM:DNA) | Binding Constant (Ka) | Reference |
| Human telomeric DNA (Tel22) | Parallel | 1:1 | ~1.0 × 105 M-1 | [5] |
Signaling Pathways and Mechanisms of Action
Heme Biosynthesis Pathway Inhibition
Mesoporphyrin IX is a structural analog of protoporphyrin IX, the direct precursor of heme. This structural similarity allows it to act as a competitive inhibitor of ferrochelatase (EC 4.99.1.1), the terminal enzyme in the heme biosynthesis pathway. Ferrochelatase catalyzes the insertion of ferrous iron (Fe²⁺) into the protoporphyrin IX ring to form heme. By binding to the active site of ferrochelatase, Mesoporphyrin IX prevents the synthesis of heme, which can have significant downstream effects on cellular processes that rely on heme-containing proteins, such as cytochromes involved in cellular respiration. The N-methylated derivative, N-methyl mesoporphyrin IX, is a particularly potent inhibitor of this enzyme.[6][7][8][9]
Interaction with G-Quadruplex DNA
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures are often found in telomeres and the promoter regions of oncogenes, making them attractive targets for anticancer drug development. The derivative N-methyl mesoporphyrin IX (NMM) has been shown to bind with high selectivity to parallel G-quadruplex DNA.[5] This binding stabilizes the G4 structure, which can interfere with the processes of DNA replication and transcription in cancer cells, ultimately leading to cell cycle arrest and apoptosis. The interaction typically involves π-π stacking of the porphyrin macrocycle with the terminal G-quartet of the G4 structure.
Experimental Protocols
Photodynamic Inactivation of Vesicular Stomatitis Virus (VSV)
This protocol is adapted from studies on the photoactivated antiviral activity of porphyrins.[1]
Materials:
-
Purified Vesicular Stomatitis Virus (VSV) particles
-
This compound stock solution
-
Culture medium (e.g., DMEM) without fetal bovine serum (FBS)
-
96-well plates
-
Fluorescent lamp (e.g., 30-W with a luminous emittance of 2,000 lx)
-
BHK-21 cells for plaque assay
Procedure:
-
Prepare serial dilutions of this compound in culture medium without FBS to achieve the desired final concentrations.
-
In a 96-well plate, incubate purified VSV particles with the different concentrations of Mesoporphyrin IX for 1 hour in the dark at room temperature.
-
Following incubation, expose the samples to light from the fluorescent lamp positioned 10 cm from the plate for a defined period (e.g., 1 hour).
-
Perform a plaque assay using BHK-21 cells to determine the viral titer of the treated and control samples.
-
Calculate the 50% inhibitory concentration (IC50) by performing a nonlinear regression analysis of the viral titer data.
References
- 1. Measurement of ferrochelatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Deferiprone and Gallium-Protoporphyrin Have the Capacity to Potentiate the Activity of Antibiotics in Staphylococcus aureus Small Colony Variants [frontiersin.org]
- 5. Synthesis and G-quadruplex binding studies of new 4-N-methylpyridinium porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Inhibition of ferrochelatase by N-methylprotoporphyrin IX is not accompanied by delta-aminolevulinic acid synthetase induction in chick embryo liver cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of inhibition of ferrochelatase by N-methylprotoporphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of inhibition of ferrochelatase by N-methylprotoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Singlet Oxygen Detection using Mesoporphyrin IX Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Singlet oxygen (¹O₂), a highly reactive oxygen species (ROS), plays a critical role in various biological and chemical processes, including photodynamic therapy (PDT), cellular signaling, and photo-oxidation.[1] Accurate and reliable detection of singlet oxygen is crucial for understanding its mechanisms of action and for the development of novel therapeutics. Mesoporphyrin IX dihydrochloride (B599025), a synthetic porphyrin, serves as an effective photosensitizer for generating singlet oxygen upon light excitation. These application notes provide a detailed overview and experimental protocols for the use of Mesoporphyrin IX dihydrochloride in singlet oxygen detection.
Porphyrins and their derivatives are renowned for their capacity to generate singlet oxygen with high quantum efficiency.[2] The process is initiated by the absorption of light by the photosensitizer, leading to an excited singlet state. Subsequently, the molecule undergoes intersystem crossing to a longer-lived triplet state. This triplet-state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of singlet oxygen.[1]
Mechanism of Singlet Oxygen Generation
The photosensitized generation of singlet oxygen by this compound follows a Type II photochemical reaction mechanism. The process can be summarized in the following steps:
-
Light Absorption: this compound absorbs photons of a specific wavelength, transitioning from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state is short-lived and can undergo intersystem crossing (ISC) to a more stable, long-lived triplet state (T₁).
-
Energy Transfer: The triplet-state this compound collides with ground-state molecular oxygen (³O₂), which is naturally in a triplet state. Through a spin-allowed energy transfer process, the photosensitizer returns to its ground state, and molecular oxygen is excited to the singlet state (¹O₂).
-
Singlet Oxygen Activity: The generated singlet oxygen is highly reactive and can oxidize various biological molecules, leading to cellular damage in the context of PDT or react with specific chemical traps for detection.
Quantitative Data
| Photosensitizer | Form | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Hematoporphyrin IX | Free-base | Methanol | 0.58 | [3][4] |
| Hematoporphyrin IX | Free-base | Ethanol | 0.52 | [3][4] |
| Hematoporphyrin IX | Free-base | Acetonitrile | 0.63 | [3][4] |
| Hematoporphyrin IX | Di-cation | Methanol | 0.44 | [3][4] |
| Hematoporphyrin IX | Di-cation | Ethanol | 0.46 | [3][4] |
Note: The data presented is for Hematoporphyrin IX, which has a similar porphyrin core to Mesoporphyrin IX but with different peripheral substituents. These values should be considered as estimates.
Experimental Protocols
Singlet oxygen detection can be performed directly by measuring its characteristic phosphorescence at approximately 1270 nm or indirectly by using chemical traps that react with singlet oxygen, leading to a measurable change in their optical properties (e.g., absorbance or fluorescence).[5] The indirect method using a chemical trap is more accessible for standard laboratory settings.
Protocol 1: Indirect Detection of Singlet Oxygen using 1,3-Diphenylisobenzofuran (B146845) (DPBF)
This protocol describes the use of 1,3-diphenylisobenzofuran (DPBF) as a chemical trap for singlet oxygen. DPBF reacts with singlet oxygen, leading to a decrease in its strong absorbance around 410-415 nm.[6][7]
Materials:
-
This compound
-
1,3-Diphenylisobenzofuran (DPBF)
-
High-purity solvent (e.g., Dimethylformamide (DMF), Ethanol, or a suitable buffer)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
Light source with a suitable wavelength for exciting Mesoporphyrin IX (e.g., a laser or a filtered lamp, around 400 nm or in the Q-band region)
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in the chosen solvent. Protect from light.
-
Prepare a stock solution of DPBF (e.g., 10 mM) in the same solvent. Store in the dark.
-
-
Preparation of the Reaction Mixture:
-
In a quartz cuvette, prepare a reaction mixture containing this compound at a low concentration (e.g., 1-2 µM) and DPBF at a higher concentration (e.g., 50-100 µM).[6] The final volume should be sufficient for spectrophotometric analysis (e.g., 3 mL).
-
The absorbance of Mesoporphyrin IX at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
-
Experimental Setup:
-
Place the cuvette in the spectrophotometer.
-
Position the light source to irradiate the cuvette. If the light source is external to the spectrophotometer, ensure that the measurement can be taken immediately after irradiation.
-
Use a magnetic stirrer to ensure continuous mixing of the solution during the experiment.
-
-
Measurement:
-
Record the initial absorbance spectrum of the solution, focusing on the DPBF absorbance peak at ~410-415 nm.
-
Irradiate the sample for a defined period (e.g., 10-30 seconds).
-
Immediately after irradiation, record the absorbance spectrum again.
-
Repeat the irradiation and measurement steps for a total duration that results in a significant decrease in DPBF absorbance.
-
-
Data Analysis:
-
Plot the absorbance of DPBF at its maximum wavelength against the irradiation time.
-
The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation.
-
To calculate the relative singlet oxygen quantum yield, a reference photosensitizer with a known ΦΔ (e.g., tetraphenylporphyrin) can be used under identical experimental conditions.
-
Control Experiments:
-
Irradiate a solution of DPBF without the photosensitizer to ensure it is not photobleached directly by the light source.
-
Conduct the experiment in a deoxygenated solution (e.g., by bubbling with argon or nitrogen) to confirm that the DPBF bleaching is oxygen-dependent.
Considerations for Photobleaching
It is important to consider the photobleaching of this compound itself during the experiment. Photobleaching is the light-induced degradation of the photosensitizer, often mediated by singlet oxygen.[8][9][10] This can lead to a decrease in the rate of singlet oxygen generation over time. Monitoring the absorbance of the Mesoporphyrin IX Soret band (~400 nm) throughout the experiment can provide an indication of its stability. If significant photobleaching occurs, it should be accounted for in the data analysis. The rate of photobleaching is influenced by the light intensity and the concentration of both the photosensitizer and oxygen.[8]
Conclusion
This compound is a valuable tool for the generation and subsequent detection of singlet oxygen in various research applications. The indirect detection method using chemical traps like DPBF offers a straightforward and accessible approach for quantifying relative singlet oxygen production. By following the detailed protocols and considering potential confounding factors such as photobleaching, researchers can obtain reliable and reproducible results. These application notes serve as a comprehensive guide for scientists and professionals in leveraging the photosensitizing properties of this compound for their research and development endeavors.
References
- 1. Synthesis, Photochemical and Photoinduced Antibacterial Activity Studies of meso-Tetra(pyren-1-yl)porphyrin and its Ni, Cu and Zn Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arrow.tudublin.ie [arrow.tudublin.ie]
- 3. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ias.ac.in [ias.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetics of photobleaching of protoporphyrin IX in the skin of nude mice exposed to different fluence rates of red light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protoporphyrin IX fluorescence kinetics in UV-induced tumours and normal skin of hairless mice after topical application of 5-aminolevulinic acid methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protoporphyrin IX photobleaching during the light irradiation phase of standard dermatological methyl-aminolevulinate photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mesoporphyrin IX Dihydrochloride in Antimicrobial Photodynamic Therapy (aPDT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial Photodynamic Therapy (aPDT) is an emerging therapeutic strategy that utilizes a photosensitizer (PS), a specific wavelength of light, and oxygen to generate reactive oxygen species (ROS), leading to localized cytotoxicity and microbial cell death. Mesoporphyrin IX, a naturally occurring porphyrin, and its derivatives have garnered significant interest as photosensitizers in aPDT due to their favorable photophysical properties and ability to effectively inactivate a broad spectrum of microorganisms, including bacteria, fungi, and viruses.
Mesoporphyrin IX dihydrochloride (B599025) is structurally similar to protoporphyrin IX but offers enhanced chemical stability due to the absence of reactive vinyl groups.[1] This document provides detailed application notes and experimental protocols for the use of Mesoporphyrin IX and its derivatives in aPDT research, with a particular focus on the well-documented Gallium(III) Mesoporphyrin IX (Ga³⁺MPIX) for antibacterial applications.
Mechanism of Action
The antimicrobial action of Mesoporphyrin IX dihydrochloride in aPDT is predicated on the generation of cytotoxic ROS. Upon activation by light of an appropriate wavelength, the photosensitizer transitions from its ground state to an excited singlet state, and subsequently to a longer-lived triplet state. This triplet state photosensitizer can then react with molecular oxygen via two primary pathways[2]:
-
Type I Reaction: Involves electron or hydrogen transfer, leading to the formation of superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide.
-
Type II Reaction: Involves energy transfer to ground-state molecular oxygen, generating highly reactive singlet oxygen.
These ROS indiscriminately damage essential microbial cellular components, including lipids, proteins, and nucleic acids, resulting in cell death.[2] For enveloped viruses, such as Vesicular Stomatitis Virus (VSV), Mesoporphyrin IX can insert into the lipid vesicles and disrupt the viral membrane structure.[2]
A specialized application involves the use of metalloporphyrins like Gallium(III) Mesoporphyrin IX. Ga³⁺MPIX acts as a "Trojan horse," leveraging the iron/heme uptake systems of bacteria, such as the iron-regulated surface determinant (Isd) system in Staphylococcus aureus, to facilitate its accumulation within the bacterial cells.[2][3] This targeted delivery enhances the efficacy of aPDT.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of aPDT and a typical experimental workflow.
Caption: General mechanism of antimicrobial photodynamic therapy.
Caption: Experimental workflow for in vitro aPDT.
Quantitative Data Summary
The following tables summarize the quantitative data from a study on Gallium Mesoporphyrin IX (Ga³⁺MPIX) against Staphylococcus aureus.
Table 1: In Vitro Efficacy of Ga³⁺MPIX-mediated aPDT against S. aureus
| Ga³⁺MPIX Conc. (µM) | Light Dose (J/cm²) | Incubation Time (min) | Medium Condition | Log₁₀ Reduction (CFU/mL) |
| 1 | 31.8 | 10 | Iron-rich | 4.6 |
| 1 | 31.8 | 10 | Iron-depleted | >5.3 |
| 1 | 12.72 | 10 | Iron-rich | ~1.8 |
| 1 | 12.72 | 10 | Iron-depleted | ~4.6 |
Data extracted from a study on multidrug-resistant Staphylococcus aureus.[1]
Table 2: Cytotoxicity of Ga³⁺MPIX on Eukaryotic Cells
| Cell Line | Ga³⁺MPIX Conc. (µM) | Treatment | Cell Viability (%) |
| HaCaT | 1 | Dark | ~100 |
| HaCaT | 10 | Dark | ~100 |
| HaCaT | 1 | Light (31.8 J/cm²) | ~100 |
| HaCaT | 10 | Light (31.8 J/cm²) | ~80 |
Data represents the relative safety of Ga³⁺MPIX on human keratinocyte cells (HaCaT).[1]
Experimental Protocols
The following protocols are based on methodologies reported for Ga³⁺MPIX and can be adapted for this compound.
Protocol 1: Preparation of Photosensitizer Stock Solution
-
Reagent: this compound or Gallium(III) Mesoporphyrin IX.
-
Solvent: Prepare a stock solution (e.g., 1 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or a basic buffer (e.g., 0.1 M NaOH).
-
Storage: Store the stock solution protected from light at -20°C for up to one month or -80°C for up to six months.[2] For this compound, storage at room temperature, protected from light, is also suggested.[1]
Protocol 2: In Vitro Antimicrobial Photodynamic Therapy against Planktonic Bacteria
-
Bacterial Culture: Grow the target bacterial strain (e.g., S. aureus) overnight in an appropriate growth medium (e.g., Tryptic Soy Broth).
-
Culture Adjustment: Adjust the bacterial culture to an optical density of 0.5 McFarland units (approximately 10⁷ CFU/mL).
-
Photosensitizer Incubation: Transfer the adjusted bacterial suspension to a 96-well plate. Add the photosensitizer to the desired final concentration (e.g., 1-10 µM).
-
Dark Incubation: Incubate the plate at 37°C with shaking in the dark for a specified period (e.g., 10 minutes).[1]
-
Irradiation: Illuminate the samples with a light source of the appropriate wavelength (e.g., 522 nm for Ga³⁺MPIX) and deliver the desired light dose (e.g., up to 31.8 J/cm²).[1] Control groups should include bacteria with no treatment, bacteria with photosensitizer only (dark control), and bacteria with light exposure only.
-
Viability Assessment: Following irradiation, perform serial dilutions of the bacterial suspensions in sterile phosphate-buffered saline (PBS).
-
Plating and Incubation: Plate the dilutions onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar) and incubate at 37°C for 18-24 hours.
-
CFU Counting: Count the number of colony-forming units (CFU/mL) to determine the bacterial viability. Calculate the log₁₀ reduction compared to the untreated control.
Protocol 3: Assessment of Cytotoxicity against Eukaryotic Cells (MTT Assay)
-
Cell Seeding: Seed eukaryotic cells (e.g., HaCaT keratinocytes) at a density of 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
-
Photosensitizer Treatment: Add the photosensitizer at various concentrations (e.g., 0-100 µM) to the cells and incubate for a short period (e.g., 10 minutes) at 37°C in the dark.[1]
-
Washing: Wash the cells twice with PBS and replace the medium with a fresh, photosensitizer-free medium.
-
Irradiation: Expose the designated plates to the light source at a specific dose (e.g., 31.8 J/cm²). Keep the dark control plates protected from light for the same duration.
-
MTT Assay: After a further 24-hour incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow for formazan (B1609692) crystal formation.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells.
Concluding Remarks
This compound and its derivatives, particularly Ga³⁺MPIX, are potent photosensitizers for antimicrobial photodynamic therapy. The provided protocols and data offer a foundation for researchers to explore their efficacy against a range of microbial pathogens. Further research is warranted to fully elucidate the potential of non-metallated this compound and to optimize treatment parameters for various clinical and environmental applications. The targeted approach demonstrated by Ga³⁺MPIX highlights a promising avenue for enhancing the specificity and effectiveness of aPDT.
References
preparation of Mesoporphyrin IX dihydrochloride stock solution for cell culture
An Application Note and Protocol for the Preparation and Use of Mesoporphyrin IX Dihydrochloride (B599025) in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mesoporphyrin IX dihydrochloride is a naturally occurring porphyrin derivative with significant applications in biomedical research. It functions as a potent photosensitizer, making it a valuable tool for photodynamic therapy (PDT) research, where it can be activated by light to produce cytotoxic reactive oxygen species (ROS) that induce localized cell death. Additionally, its structural similarity to heme allows it to interact with heme-binding proteins. Metalloporphyrin derivatives of Mesoporphyrin IX are well-characterized inhibitors of Heme Oxygenase-1 (HO-1), an enzyme implicated in cytoprotection and drug resistance in various cancers.
This document provides a detailed protocol for the preparation of a sterile stock solution of this compound and its subsequent use in cell culture applications.
Chemical Properties and Storage
Proper handling and storage are critical for maintaining the stability and activity of this compound. The key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₄H₄₀Cl₂N₄O₄ | [1] |
| Molecular Weight | 639.61 g/mol | [1][2][3] |
| Appearance | Brown to dark brown or purple crystalline solid | [2] |
| Solubility | Soluble in DMSO (≥ 25 mg/mL or 39 mM); Sparingly soluble in aqueous buffers. | [2] |
| Storage (Solid) | Store at -20°C, protected from light and moisture. | [2] |
| Storage (Stock Solution) | Store in aliquots at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1][2] |
Experimental Protocols
Required Materials
-
This compound powder
-
Anhydrous or newly opened Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes)
-
Sterile, pyrogen-free pipette tips
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile 0.22 µm syringe filter (if sterile filtering is required)
-
Biological safety cabinet (BSC)
-
Vortex mixer and/or sonicator
Workflow for Stock Solution Preparation
The following diagram outlines the workflow for preparing a sterile stock solution of this compound.
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. All steps should be performed in a biological safety cabinet to ensure sterility.
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 639.61 g/mol × 1000 mg/g = 6.40 mg
-
-
Weigh Compound: Accurately weigh 6.40 mg of this compound powder and place it into a sterile, light-protecting microcentrifuge tube.
-
Dissolve in DMSO: Add 1.0 mL of sterile, anhydrous DMSO to the tube.
-
Ensure Complete Dissolution: Close the tube tightly and vortex thoroughly. If necessary, use a brief sonication in a water bath to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there are no visible particulates.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protecting microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Label the aliquots clearly and store them at -80°C for up to 6 months.[1][2]
Protocol for Preparing Working Solutions and Cell Treatment
-
Thaw Stock Solution: Remove one aliquot of the 10 mM stock solution from the -80°C freezer and thaw it at room temperature, protected from light.
-
Dilute into Medium: Prepare the final working concentration by diluting the stock solution into pre-warmed (37°C) complete cell culture medium.
-
Important: To avoid precipitation, add the stock solution to the medium while gently swirling the tube. Never add medium directly to the concentrated stock.
-
Example for 10 µM Working Solution: To prepare 10 mL of a 10 µM working solution, perform a 1:1000 dilution of the 10 mM stock. Add 10 µL of the 10 mM stock solution to 9.99 mL of complete cell culture medium.
-
-
Control for Solvent Effects: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment (e.g., 0.1% DMSO for a 1:1000 dilution).
-
Treat Cells: Remove the existing medium from the cultured cells and replace it with the freshly prepared medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period according to the specific experimental design. For PDT applications, this is the period of photosensitizer uptake before light exposure.
Application: Photodynamic Therapy (PDT)
This compound acts as a photosensitizer that, upon activation by light, generates ROS, leading to oxidative stress and cell death.[4] This mechanism is central to its use in PDT.
Signaling Pathway in Photodynamic Therapy
The diagram below illustrates the general mechanism of action for a porphyrin-based photosensitizer in PDT.
Safety and Handling Precautions
-
This compound is light-sensitive; handle it in low-light conditions and store it in light-protecting containers.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.
-
As the toxicological properties may not be fully known, avoid inhalation, ingestion, or direct contact with skin and eyes.
References
Application Notes and Protocols: Staining RNA G-Quadruplexes with Mesoporphyrin IX Derivatives
Introduction
Mesoporphyrin IX is a naturally occurring porphyrin that has been investigated for various biological applications. While Mesoporphyrin IX dihydrochloride (B599025) has been explored for its photosensitizing and antimicrobial properties, its direct application for staining RNA G-quadruplexes is not extensively documented in scientific literature.[1][2] Instead, its derivative, N-methyl mesoporphyrin IX (NMM) , has emerged as a highly selective and widely used fluorescent probe for the detection and characterization of G-quadruplex structures, including those formed by RNA.[1][2][3]
NMM is synthesized through the methylation of Mesoporphyrin IX.[1][2] This structural modification results in a non-planar porphyrin macrocycle that exhibits superior selectivity for G-quadruplexes over other nucleic acid structures like duplex DNA and single-stranded RNA.[1][4][5][6] NMM is known as a "light-up" probe, meaning its fluorescence intensity increases significantly upon binding to G-quadruplexes, making it an excellent tool for their detection.[1] This document will focus on the application of NMM for staining RNA G-quadruplexes, providing detailed protocols and data based on its established use in the field.
Data Presentation
The following tables summarize the quantitative data regarding the interaction of N-methyl mesoporphyrin IX (NMM) with G-quadruplex structures. The data is primarily derived from studies on DNA G-quadruplexes, which serve as a valuable reference for understanding its binding to the structurally similar parallel RNA G-quadruplexes.
Table 1: Binding Affinity of N-methyl mesoporphyrin IX (NMM) for G-Quadruplex DNA
| G-Quadruplex Sequence/Structure | Topology | Binding Constant (Ka) (M⁻¹) | Dissociation Constant (KD) | Method |
| T4G4 (tetramolecular) | Parallel | (1.4 ± 0.2) x 10⁶[4][7] | - | Fluorescence Titration |
| T4G8 (tetramolecular) | Parallel | (1.7 ± 0.2) x 10⁶[4][7] | - | Fluorescence Titration |
| G4T4G4 (dimer) | Antiparallel/Hybrid | (1.26 ± 0.07) x 10⁷[4][7] | - | Fluorescence Titration |
| c-Myc promoter | Parallel | ~1 x 10⁷[1] | - | Not Specified |
| Tel22 (human telomeric) | Hybrid | 1.0 x 10⁵ | - | Not Specified |
| Parallel G-quadruplex DNA | Parallel | - | ~100 nM | Surface Plasmon Resonance |
| Hybrid G-quadruplex DNA | Hybrid | - | 5-10 µM | Surface Plasmon Resonance |
Table 2: Fluorescence Properties of N-methyl mesoporphyrin IX (NMM) upon Binding to G-Quadruplex DNA
| G-Quadruplex Topology | Fluorescence Enhancement (-fold) | Fluorescence Lifetime (τ) | Excitation Max (nm) | Emission Max (nm) |
| Parallel | ~60[4][7] | 6-8 ns[1][4] | ~400[1] | 610-614[1] |
| Hybrid | ~40[4][7] | 5-7 ns and 1-2 ns[1][4] | ~400[1] | 610-614[1] |
| Antiparallel | <10[4][7] | 5-7 ns and 1-2 ns[1][4] | ~400[1] | 610-614[1] |
| No G-quadruplex | 1 (baseline) | - | ~399[5] | 610-614[5] |
Experimental Protocols
Protocol 1: In Vitro Staining and Fluorescence Measurement of RNA G-Quadruplexes with NMM
This protocol describes the general procedure for staining RNA G-quadruplexes with NMM and measuring the resulting fluorescence enhancement.
Materials:
-
N-methyl mesoporphyrin IX (NMM) stock solution (e.g., 1 mM in DMSO or water, stored at -20°C protected from light).
-
RNA containing a G-quadruplex forming sequence.
-
Folding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl).
-
Nuclease-free water.
-
Fluorometer or fluorescence plate reader.
-
Low-binding microcentrifuge tubes or plates.
Procedure:
-
RNA G-Quadruplex Folding:
-
Dilute the RNA oligonucleotide to the desired concentration (e.g., 10 µM) in the folding buffer.
-
To ensure proper folding, heat the RNA solution to 95°C for 5 minutes.
-
Allow the solution to slowly cool to room temperature over several hours. This can be done by placing the heat block on the benchtop and allowing it to cool naturally.
-
-
NMM Staining:
-
Prepare a working solution of NMM in the folding buffer. The final concentration of NMM for staining is typically in the range of 0.1 to 1 µM.
-
In a low-binding microplate or cuvette, mix the folded RNA G-quadruplex solution with the NMM working solution. A typical final RNA concentration is 1 µM. Include a control sample with NMM in buffer alone (no RNA) and a sample with a non-G-quadruplex forming RNA sequence.
-
Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to approximately 400 nm and the emission wavelength to scan from 550 to 700 nm.[5] The peak emission is expected around 610-614 nm.[1][5]
-
Measure the fluorescence intensity of the samples.
-
The fluorescence enhancement is calculated by dividing the fluorescence intensity of the NMM-RNA G-quadruplex sample by the fluorescence intensity of the NMM-only control.
-
Protocol 2: Gel-Based Staining of RNA G-Quadruplexes
This protocol allows for the visualization of RNA G-quadruplex formation in a native polyacrylamide gel.
Materials:
-
Folded RNA G-quadruplexes (from Protocol 1).
-
Native polyacrylamide gel (e.g., 15-20%).
-
TBE buffer (Tris-borate-EDTA) containing 100 mM KCl.
-
NMM staining solution (~20 µM NMM in TBE with KCl).[8]
-
Gel imaging system with appropriate filters for detecting NMM fluorescence.
Procedure:
-
Native Gel Electrophoresis:
-
Load the folded RNA samples onto the native polyacrylamide gel.
-
Run the gel at a constant voltage in TBE buffer containing 100 mM KCl at 4°C to maintain the folded structure.
-
-
NMM Staining:
-
After electrophoresis, carefully remove the gel and place it in the NMM staining solution.
-
Incubate for 5-10 minutes with gentle agitation, protected from light.[8]
-
-
Visualization:
-
Briefly wash the gel in TBE with KCl to remove excess stain.
-
Visualize the gel using a gel imager with a UV or blue-light transilluminator and an appropriate emission filter (e.g., SYBR Gold filter setting).[8] Bands corresponding to folded G-quadruplex structures will fluoresce.
-
Protocol 3: Live-Cell Imaging of RNA G-Quadruplexes
Visualizing RNA G-quadruplexes in living cells is a more complex application. While specific protocols for NMM in live-cell RNA G-quadruplex imaging are not as established as for other probes, the following provides a general guideline based on practices for similar small molecule probes.
Materials:
-
Cultured cells of interest grown on glass-bottom dishes or chamber slides.
-
NMM stock solution.
-
Cell culture medium.
-
Fluorescence microscope equipped with appropriate filters (e.g., DAPI or a custom filter set for ~400 nm excitation and >600 nm emission).
Procedure:
-
Cell Preparation:
-
Seed the cells on the imaging dish and allow them to adhere and grow to the desired confluency.
-
-
NMM Loading:
-
Prepare a working solution of NMM in pre-warmed cell culture medium. The optimal concentration needs to be determined empirically but can range from 1 to 10 µM.
-
Remove the existing medium from the cells and replace it with the NMM-containing medium.
-
Incubate the cells for a specified period (e.g., 30 minutes to a few hours) at 37°C in a CO₂ incubator. Incubation time and NMM concentration should be optimized to maximize signal and minimize toxicity.
-
-
Washing (Optional):
-
Depending on the background fluorescence, you may need to wash the cells with fresh, pre-warmed medium to remove excess NMM.
-
-
Imaging:
-
Image the cells using the fluorescence microscope. Acquire images using the appropriate filter set.
-
Co-staining with other organelle-specific dyes may be performed to determine the subcellular localization of the NMM signal.
-
Mandatory Visualizations
Caption: From Mesoporphyrin IX to the selective G4 probe NMM.
Caption: Workflow for in vitro staining of RNA G-quadruplexes.
Caption: NMM fluorescence is enhanced upon binding to G4s.
References
- 1. N-methyl mesoporphyrin IX as a highly selective light-up probe for G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RNA G-quadruplex structure targeting and imaging: recent advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N‐methylmesoporphyrin IX fluorescence as a reporter of strand orientation in guanine quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Surface plasmon resonance study of the interaction of N -methyl mesoporphyrin IX with G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP06321H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. G-quadruplex-forming small RNA inhibits coronavirus and influenza A virus replication - PMC [pmc.ncbi.nlm.nih.gov]
Application of Mesoporphyrin IX Dihydrochloride in Dye-Sensitized Solar Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based photovoltaic devices due to their low production cost, ease of fabrication, and impressive performance in various light conditions. The sensitizer, a dye molecule anchored to a wide-bandgap semiconductor, is a critical component that governs the light-harvesting efficiency and overall performance of the cell. Porphyrins, a class of naturally occurring pigments, have garnered significant attention as sensitizers in DSSCs owing to their strong absorption in the visible region, high stability, and tunable electrochemical properties.
This document provides detailed application notes and experimental protocols for the utilization of Mesoporphyrin IX dihydrochloride (B599025) as a photosensitizer in the fabrication of DSSCs. Mesoporphyrin IX, a derivative of protoporphyrin IX found in heme, offers a robust platform for efficient light harvesting.
Quantitative Data Presentation
The performance of dye-sensitized solar cells is evaluated based on several key parameters. The following table summarizes the photovoltaic performance of DSSCs sensitized with Zinc Mesoporphyrin IX (ZnPor-2), a closely related derivative of Mesoporphyrin IX dihydrochloride, providing a benchmark for expected performance.
| Sensitizer | Jsc (mA·cm⁻²) | Voc (V) | FF | η (%) | Reference |
| Zn-mesoporphyrin IX (ZnPor-2) | 6.1 | 0.66 | 0.69 | 2.8 | [1] |
Table 1: Photovoltaic performance of DSSCs using a Zinc Mesoporphyrin IX sensitizer.[1]
-
Jsc (Short-circuit current density): The maximum current that the solar cell can produce when the voltage across it is zero.
-
Voc (Open-circuit voltage): The maximum voltage that the solar cell can produce when there is no current flowing through it.
-
FF (Fill Factor): A measure of the "squareness" of the current-voltage (I-V) curve, indicating the quality of the solar cell.
-
η (Power conversion efficiency): The overall efficiency of the solar cell in converting light energy into electrical energy.
Experimental Protocols
This section outlines the detailed methodologies for the fabrication and characterization of a dye-sensitized solar cell using this compound as the sensitizer.
Materials and Reagents
-
Substrate: Fluorine-doped Tin Oxide (FTO) coated glass
-
Photoanode: Titanium dioxide (TiO₂) paste (e.g., P25)
-
Sensitizer: this compound
-
Solvent for Dye Solution: Ethanol (B145695) or a mixture of acetonitrile (B52724) and tert-butanol
-
Counter Electrode: Platinized FTO glass or graphite-coated FTO glass
-
Electrolyte: Iodine-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine (B128874) in acetonitrile)
-
Sealing Gasket: Surlyn or Parafilm
Protocol 1: Preparation of the TiO₂ Photoanode
-
Cleaning of FTO Glass:
-
Thoroughly clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen or clean air.
-
-
Deposition of TiO₂ Paste:
-
Use the doctor-blade technique to coat a uniform layer of TiO₂ paste onto the conductive side of the FTO glass. The thickness of the layer can be controlled by using adhesive tape as a spacer.
-
Alternatively, spin-coating can be used for a more controlled thickness.
-
-
Sintering of the TiO₂ Film:
-
Dry the coated electrode at 125°C for 5 minutes to evaporate the organic solvents.
-
Gradually heat the electrode in a furnace to 500°C and maintain this temperature for 30 minutes to sinter the TiO₂ nanoparticles and ensure good electrical contact.
-
Allow the electrode to cool down slowly to room temperature.
-
Protocol 2: Sensitization of the Photoanode
-
Preparation of the Dye Solution:
-
Prepare a 0.3 mM to 0.5 mM solution of this compound in absolute ethanol or a 1:1 (v/v) mixture of acetonitrile and tert-butanol.
-
-
Dye Adsorption:
-
Immerse the sintered TiO₂ photoanode into the dye solution while it is still warm (around 80°C).
-
Keep the electrode in the dye solution for 12-24 hours in a dark environment to ensure complete and uniform dye loading.
-
-
Rinsing:
-
After sensitization, gently rinse the photoanode with the same solvent used for the dye solution to remove any non-adsorbed dye molecules.
-
Dry the sensitized photoanode in a stream of nitrogen.
-
Protocol 3: Preparation of the Counter Electrode
-
Platinized Counter Electrode (Option A):
-
Deposit a few drops of a 5 mM H₂PtCl₆ solution in isopropanol onto the conductive side of a clean FTO glass substrate.
-
Heat the substrate at 400°C for 15 minutes to form a thin, transparent layer of platinum.
-
-
Graphite (B72142) Counter Electrode (Option B):
-
Apply a layer of graphite from a graphite pencil onto the conductive side of a clean FTO glass substrate.
-
Gently polish the graphite layer with a soft tissue to ensure uniformity.
-
Protocol 4: Assembly of the DSSC
-
Sealing:
-
Place a thin spacer, such as a Surlyn gasket or Parafilm, around the TiO₂ film on the photoanode.
-
Heat the assembly to melt the spacer and create a seal.
-
-
Electrolyte Injection:
-
Place the counter electrode on top of the sealed photoanode, with the conductive sides facing each other.
-
Introduce the iodine-based electrolyte into the space between the electrodes through small pre-drilled holes in the counter electrode.
-
The electrolyte will be drawn into the cell via capillary action.
-
-
Final Sealing:
-
Seal the electrolyte filling holes with a small piece of Surlyn and a coverslip by heating.
-
Wipe off any excess electrolyte.
-
Protocol 5: Characterization of the DSSC
-
Current-Voltage (I-V) Measurement:
-
Use a solar simulator with a standard illumination of AM 1.5 (100 mW/cm²) to measure the I-V characteristics of the assembled DSSC.
-
From the I-V curve, determine the short-circuit current (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (η).
-
-
Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:
-
Measure the IPCE spectrum to determine the quantum efficiency of the solar cell at different wavelengths of light.
-
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step process for the fabrication of a dye-sensitized solar cell using this compound.
Caption: Experimental workflow for DSSC fabrication.
Electron Transfer Mechanism
The diagram below illustrates the fundamental principle of operation of a dye-sensitized solar cell, showing the energy levels of the different components and the pathway of electron transfer.
Caption: Energy level diagram of a DSSC.
References
Application Notes and Protocols for Mesoporphyrin IX Dihydrochloride Liposome Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesoporphyrin IX dihydrochloride (B599025) is a photosensitizer with potential applications in photodynamic therapy (PDT).[1] Liposomal formulations offer a promising strategy to enhance the delivery of photosensitizers to target tissues, improve their bioavailability, and reduce systemic toxicity.[2] This document provides a detailed protocol for the modification of liposomes with Mesoporphyrin IX dihydrochloride using the thin-film hydration method followed by extrusion. It also includes methods for the characterization of the resulting liposomes and a summary of expected quantitative data.
Data Presentation
The following tables summarize the expected physicochemical characteristics of this compound-modified liposomes. The data is compiled from typical results for porphyrin-containing liposomes and should be considered as a general guideline. Actual results may vary depending on the specific experimental conditions.
Table 1: Physicochemical Characterization of this compound Liposomes
| Parameter | Expected Value | Method of Analysis |
| Size (Z-average) | 100 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 mV to -30 mV | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency (%) | 50 - 80% | UV-Vis Spectroscopy |
| Drug-to-Lipid Ratio (w/w) | 0.05:1 to 0.2:1 | HPLC or UV-Vis Spectroscopy |
Table 2: Stability of this compound Liposomes
| Storage Condition | Parameter | 1 day | 7 days | 30 days |
| 4°C in PBS | Size (nm) | 120 ± 5 | 125 ± 7 | 135 ± 10 |
| PDI | 0.15 ± 0.02 | 0.17 ± 0.03 | 0.22 ± 0.04 | |
| % Drug Retention | 98 ± 2 | 95 ± 3 | 90 ± 5 | |
| 37°C in 50% Serum | % Drug Release | < 5 | < 15 | Not Recommended |
Experimental Protocols
Materials
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
This compound
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sephadex G-50 or similar size-exclusion chromatography column
Protocol 1: Preparation of this compound-Modified Liposomes
This protocol utilizes the thin-film hydration method followed by extrusion to produce unilamellar liposomes.[3][4][5]
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve DPPC, cholesterol, and DSPE-PEG2000 in a chloroform:methanol (2:1, v/v) mixture. A typical molar ratio is 55:40:5 (DPPC:Cholesterol:DSPE-PEG2000).
-
Add this compound to the lipid solution. The drug-to-lipid weight ratio can be varied, with a starting point of 1:10 being a reasonable initial parameter.[6][7]
-
Remove the organic solvent using a rotary evaporator at a temperature above the phase transition temperature of the lipids (for DPPC, Tc = 41°C) to form a thin, uniform lipid film on the inner surface of the flask.
-
Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. The volume of the aqueous phase will determine the final lipid concentration.
-
-
Sonication (Optional):
-
To aid in the formation of multilamellar vesicles (MLVs), the lipid suspension can be sonicated in a bath sonicator for 5-10 minutes.
-
-
Extrusion:
-
To produce unilamellar vesicles (LUVs) with a defined size, extrude the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.[3]
-
Perform at least 11 passes through the membrane to ensure a homogenous size distribution. The extrusion should be carried out at a temperature above the lipid phase transition temperature.
-
-
Purification:
-
Remove the unencapsulated this compound from the liposome (B1194612) suspension using size-exclusion chromatography (e.g., with a Sephadex G-50 column) or dialysis against PBS.[8][9]
-
Protocol 2: Characterization of Liposomes
-
Size and Zeta Potential Measurement:
-
Determination of Encapsulation Efficiency:
-
Disrupt the purified liposomes by adding a suitable detergent (e.g., Triton X-100).
-
Measure the absorbance of the solution using a UV-Vis spectrophotometer at the characteristic wavelength for Mesoporphyrin IX.
-
Calculate the total amount of encapsulated drug.
-
The encapsulation efficiency (EE%) is calculated using the following formula: EE% = (Amount of encapsulated drug / Initial amount of drug) x 100[13][14]
-
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the workflow for the preparation and characterization of this compound-modified liposomes.
Caption: Workflow for Mesoporphyrin IX Liposome Preparation and Characterization.
Signaling Pathway for Photodynamic Therapy
This diagram illustrates the generalized mechanism of action for porphyrin-based photosensitizers in photodynamic therapy, leading to cell death.[15][16]
Caption: Mechanism of Porphyrin-Based Photodynamic Therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 4. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. liposomes.ca [liposomes.ca]
- 7. WO1988006442A1 - High drug:lipid formulations of liposomal-antineoplastic agents - Google Patents [patents.google.com]
- 8. Formation and purification of tailored liposomes for drug delivery using a module-based micro continuous-flow system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formation and purification of tailored liposomes for drug delivery using a module-based micro continuous-flow system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Cellular Uptake of Mesoporphyrin IX Dihydrochloride via Flow Cytometry: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesoporphyrin IX (MpIX) is a naturally occurring porphyrin molecule that, like its close analog Protoporphyrin IX (PpIX), exhibits photosensitizing properties. This characteristic makes it a compound of significant interest in the field of photodynamic therapy (PDT) for the treatment of cancer and other diseases. The efficacy of PDT is critically dependent on the selective accumulation of the photosensitizer within target cells. Therefore, the precise measurement of cellular uptake of MpIX is essential for evaluating its potential as a PDT agent and for optimizing therapeutic protocols. Flow cytometry offers a high-throughput and quantitative method to measure the fluorescence of intracellular MpIX on a single-cell basis, providing valuable data on uptake kinetics and population heterogeneity.
This application note provides a detailed protocol for measuring the cellular uptake of Mesoporphyrin IX dihydrochloride (B599025) using flow cytometry. It also includes information on the potential mechanisms of uptake and presents quantitative data in a structured format to facilitate experimental design and data interpretation.
Materials and Methods
Materials
-
Mesoporphyrin IX dihydrochloride (Sigma-Aldrich, CAS No. 68938-72-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Target cells (e.g., cancer cell lines such as HeLa, MCF-7, or A549)
-
Flow cytometer equipped with a violet laser (e.g., 405 nm)
-
Flow cytometry tubes
-
Hemocytometer or automated cell counter
-
Microcentrifuge
Experimental Protocol
1. Cell Culture and Seeding:
-
Culture the desired cell line in appropriate complete medium until approximately 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into a 24-well plate at a density of 1 x 10^5 cells per well and incubate overnight to allow for cell attachment.
2. Preparation of this compound Solution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or a small volume of 0.1 M NaOH followed by dilution in PBS to the desired concentration).
-
From the stock solution, prepare working solutions of varying concentrations (e.g., 1, 5, 10, 25, 50 µM) in serum-free cell culture medium. Protect the solutions from light.
3. Incubation of Cells with this compound:
-
Remove the culture medium from the wells of the 24-well plate.
-
Wash the cells once with PBS.
-
Add the prepared working solutions of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve MpIX).
-
Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours) at 37°C in a CO2 incubator, protected from light.
4. Cell Harvesting and Staining:
-
After the incubation period, remove the this compound-containing medium.
-
Wash the cells twice with ice-cold PBS to remove any unbound porphyrin.
-
Harvest the cells by adding trypsin-EDTA to each well and incubating for a few minutes until the cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. Keep the tubes on ice and protected from light until analysis.
5. Flow Cytometry Analysis:
-
Set up the flow cytometer. Since Mesoporphyrin IX has a maximum absorption at approximately 401 nm[1], a violet laser (405 nm) is suitable for excitation.
-
Set the emission filter to capture the fluorescence of Mesoporphyrin IX. Based on the emission spectra of similar porphyrins, a bandpass filter around 620-640 nm is a good starting point.
-
Use the unstained control cells to set the forward scatter (FSC) and side scatter (SSC) voltages to visualize the cell population and to set the baseline for fluorescence.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells) for statistical analysis.
-
Analyze the data using appropriate flow cytometry software. Gate the cell population of interest based on FSC and SSC to exclude debris.
-
Quantify the cellular uptake by measuring the mean fluorescence intensity (MFI) of the gated cell population in the appropriate fluorescence channel.
Data Presentation
The following tables summarize hypothetical quantitative data for the cellular uptake of this compound, based on typical results observed for similar porphyrins like Protoporphyrin IX. These tables are intended to serve as a guide for expected outcomes.
Table 1: Concentration-Dependent Uptake of this compound
| Concentration (µM) | Mean Fluorescence Intensity (MFI) - 4 hours Incubation | Mean Fluorescence Intensity (MFI) - 24 hours Incubation |
| 0 (Control) | 10 ± 2 | 12 ± 3 |
| 1 | 150 ± 15 | 350 ± 25 |
| 5 | 750 ± 60 | 1800 ± 150 |
| 10 | 1800 ± 120 | 4200 ± 300 |
| 25 | 4500 ± 350 | 8500 ± 600 |
| 50 | 8200 ± 650 | 15000 ± 1100 |
Table 2: Time-Dependent Uptake of this compound (at 10 µM)
| Incubation Time (hours) | Mean Fluorescence Intensity (MFI) |
| 0 (Control) | 11 ± 2 |
| 1 | 450 ± 40 |
| 4 | 1800 ± 120 |
| 8 | 2900 ± 210 |
| 24 | 4200 ± 300 |
Signaling Pathways and Uptake Mechanisms
The precise mechanisms governing the cellular uptake of Mesoporphyrin IX are not fully elucidated but are thought to be similar to those of Protoporphyrin IX. The uptake is likely a multi-faceted process involving both passive diffusion and active transport mechanisms.
-
Endocytosis: Porphyrins can be internalized by various endocytic pathways, including clathrin-mediated endocytosis and macropinocytosis. The specific pathway utilized may depend on the cell type and the formulation of the porphyrin.
-
Transporter-Mediated Efflux: The intracellular concentration of porphyrins is also regulated by efflux transporters. The ATP-binding cassette (ABC) transporter, specifically ABCG2 (also known as breast cancer resistance protein or BCRP), has been shown to actively transport Protoporphyrin IX out of cells. It is highly probable that ABCG2 also plays a role in the efflux of Mesoporphyrin IX, thereby influencing its net cellular accumulation.
Further research is required to fully characterize the signaling pathways and transporters directly involved in Mesoporphyrin IX uptake and efflux.
Visualizations
Caption: Experimental workflow for measuring cellular uptake of Mesoporphyrin IX.
Caption: Factors influencing the intracellular concentration of Mesoporphyrin IX.
References
Troubleshooting & Optimization
how to prevent Mesoporphyrin IX dihydrochloride photobleaching during imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the photobleaching of Mesoporphyrin IX dihydrochloride (B599025) during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is Mesoporphyrin IX dihydrochloride and why is it used in imaging?
This compound is a naturally occurring porphyrin derivative.[1] It is utilized in fluorescence imaging due to its intrinsic fluorescent properties. Structurally similar to Protoporphyrin IX (PpIX), it is often used as a photosensitizer in research, for example, in studies related to photodynamic therapy (PDT).[1][2] A key advantage of Mesoporphyrin IX is its enhanced chemical stability compared to PpIX, as it lacks the chemically reactive vinyl groups.[1]
Q2: What is photobleaching and why is it a concern when imaging this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. This is a significant concern during fluorescence microscopy as it results in a diminished signal over time, which can compromise the quality of images and the accuracy of quantitative analyses. The process is primarily driven by the interaction of the excited fluorophore with molecular oxygen, leading to the generation of reactive oxygen species (ROS) that can degrade the porphyrin macrocycle.
Q3: How does the photostability of this compound compare to other common fluorophores?
Q4: Can I use antifade reagents to protect this compound from photobleaching?
Yes, using antifade reagents is a highly recommended strategy. These reagents are commercially available and are typically added to the mounting medium for fixed samples or can be supplemented in the imaging medium for live-cell imaging. They work by scavenging reactive oxygen species, thereby reducing the rate of photobleaching. While specific data for Mesoporphyrin IX is limited, antifade agents have been shown to be effective for a wide range of fluorophores, including porphyrin-based photosensitizers.
Q5: Are there specific imaging techniques that can minimize the photobleaching of this compound?
Advanced imaging techniques can significantly reduce photobleaching. For instance, two-photon excitation (TPE) microscopy can be advantageous as it uses a lower energy (longer wavelength) excitation laser, which can lead to less photobleaching and reduced autofluorescence compared to single-photon excitation (SPE). While a study on PpIX showed that 800-nm TPE significantly improved image quality with negligible photobleaching, similar benefits would be expected for Mesoporphyrin IX.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid signal loss during time-lapse imaging | High excitation light intensity or long exposure times. | Reduce the laser power or lamp intensity to the minimum level required for adequate signal-to-noise. Use the shortest possible exposure time. |
| High concentration of molecular oxygen in the medium. | For fixed samples, use a mounting medium containing an antifade reagent with an oxygen scavenging system. For live-cell imaging, consider using an oxygen-depleting enzymatic system if compatible with your experimental setup. | |
| Weak initial fluorescence signal | Suboptimal excitation or emission filter set. | Ensure your microscope's filter set is appropriate for Mesoporphyrin IX. The Soret band offers a strong absorption peak around 401 nm.[3] |
| Low concentration of Mesoporphyrin IX. | Optimize the concentration of Mesoporphyrin IX. However, be mindful that higher concentrations can sometimes lead to quenching or cellular toxicity. | |
| High background or autofluorescence | Non-specific binding or inherent fluorescence from the sample. | Perform thorough washing steps to remove unbound Mesoporphyrin IX. Include an unstained control sample to assess the level of autofluorescence and apply appropriate background correction during image analysis. |
| Spectral overlap with other fluorophores in multicolor imaging. | Carefully select fluorophores with minimal spectral overlap. Perform sequential scanning to acquire images for each channel separately. |
Experimental Protocols
General Protocol for Staining and Imaging with this compound
This protocol provides a general guideline. Optimal concentrations, incubation times, and imaging parameters should be determined empirically for your specific cell type and experimental setup.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Appropriate cell culture medium or buffer (e.g., PBS)
-
Antifade mounting medium (for fixed cells)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO. Store the stock solution at -20°C or -80°C, protected from light.
-
Cell Seeding: Seed cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency.
-
Staining:
-
Dilute the this compound stock solution to the desired working concentration in pre-warmed cell culture medium or buffer.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the staining solution to the cells and incubate for the desired time at 37°C, protected from light. Incubation times may vary depending on the cell type and experimental goals.
-
-
Washing:
-
Remove the staining solution and wash the cells 2-3 times with warm PBS or culture medium to remove any unbound Mesoporphyrin IX.
-
-
Imaging:
-
Live-Cell Imaging: Add fresh, pre-warmed imaging medium to the cells. Proceed to image the cells on a microscope equipped for live-cell imaging (with temperature and CO2 control).
-
Fixed-Cell Imaging:
-
Fix the cells using a suitable method (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Wash the cells with PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Seal the coverslip and allow the mounting medium to cure as per the manufacturer's instructions.
-
-
Image the samples using the appropriate excitation and emission wavelengths for Mesoporphyrin IX (e.g., excitation around 405 nm and emission detection around 620-640 nm).[4]
-
Visualizations
Workflow for Minimizing Photobleaching
Caption: A workflow outlining key steps to mitigate photobleaching.
Factors Contributing to Photobleaching
Caption: Factors that contribute to the photobleaching of fluorophores.
References
solving Mesoporphyrin IX dihydrochloride aggregation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mesoporphyrin IX dihydrochloride (B599025), focusing on the common issue of its aggregation in aqueous solutions.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: My Mesoporphyrin IX dihydrochloride solution appears cloudy or has visible precipitates.
-
Question: Why is my aqueous solution of this compound not clear?
-
Answer: Cloudiness or precipitation is a strong indicator of aggregation. This compound, despite being water-soluble, has a tendency to self-associate and form aggregates in aqueous solutions, especially at neutral or near-neutral pH. This is driven by the hydrophobic nature of the porphyrin core.
-
-
Question: How can I redissolve the aggregates?
-
Answer: You can try the following methods:
-
pH Adjustment: Lowering the pH of the solution (e.g., to pH 2-3 with HCl) can often break up aggregates by protonating the porphyrin molecule, leading to electrostatic repulsion between molecules.
-
Sonication: Brief sonication in a bath sonicator can sometimes help to disperse small aggregates.
-
Use of Co-solvents: Adding a small amount of an organic co-solvent like DMSO or ethanol (B145695) before adding the aqueous buffer can help to keep the porphyrin in a monomeric state.
-
-
Problem 2: I am observing unexpected changes in the UV-Vis spectrum of my this compound solution.
-
Question: The Soret peak of my this compound solution is broader than expected and/or has shifted. What does this mean?
-
Answer: A broadening or a shift in the Soret peak is a classic sign of porphyrin aggregation. When porphyrin molecules aggregate, their electronic interactions change, which is reflected in the UV-Vis spectrum. A blue-shift (hypsochromic shift) often indicates the formation of "H-aggregates" (face-to-face stacking), while a red-shift (bathochromic shift) can suggest "J-aggregates" (edge-to-edge association).
-
-
Question: How can I confirm that the spectral changes are due to aggregation?
-
Answer: You can perform a concentration-dependent UV-Vis analysis. Prepare a series of dilutions of your stock solution and record the spectrum for each. If the shape and position of the Soret peak change with concentration, it is a strong indication of aggregation. In the absence of aggregation, the absorbance should follow the Beer-Lambert law, and the peak shape should remain consistent.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound aggregation?
A1: this compound aggregation is the process where individual porphyrin molecules in an aqueous solution associate to form larger assemblies or clusters. This is primarily driven by non-covalent interactions, such as hydrophobic interactions and π-π stacking between the aromatic porphyrin rings.
Q2: What are the main factors that cause this compound to aggregate?
A2: Several factors can promote aggregation:
-
pH: The pH of the aqueous solution is a critical factor. In acidic conditions (low pH), the molecule is more likely to be protonated and exist as a monomer due to electrostatic repulsion. As the pH increases towards neutral, the propensity for aggregation increases.
-
Concentration: Higher concentrations of this compound increase the likelihood of intermolecular interactions and, therefore, aggregation.
-
Ionic Strength: The presence and concentration of salts in the solution can influence aggregation. Increased ionic strength can sometimes shield electrostatic repulsions and promote aggregation.
-
Temperature: Temperature can have a complex effect on aggregation, and its impact may depend on the other solution conditions.
Q3: How can I prevent the aggregation of this compound in my experiments?
A3: Here are several strategies to prevent aggregation:
-
Control the pH: Maintaining a low pH (e.g., below 4) can help keep the porphyrin in its monomeric form.
-
Use a Low Concentration: Whenever possible, work with dilute solutions to minimize the chances of aggregation.
-
Incorporate Surfactants: The addition of non-ionic surfactants, such as Tween® 20 or Triton™ X-100, at concentrations above their critical micelle concentration (CMC) can encapsulate the porphyrin molecules within micelles, preventing their self-association.
-
Use Co-solvents: Preparing a stock solution in an organic solvent like DMSO and then diluting it into the aqueous buffer can improve solubility and reduce aggregation.
Q4: What are the consequences of this compound aggregation in my experiments?
A4: Aggregation can significantly impact your experimental results:
-
Altered Photophysical Properties: Aggregation changes the absorption and fluorescence properties of the porphyrin, which can affect applications like photodynamic therapy or fluorescence-based assays.
-
Reduced Bioavailability: In biological and drug development studies, aggregated forms may have different cellular uptake and efficacy compared to the monomeric form.
-
Inaccurate Quantification: Aggregation can lead to deviations from the Beer-Lambert law, resulting in errors in concentration measurements based on UV-Vis absorbance.
Quantitative Data
Due to the limited availability of specific quantitative data for this compound aggregation in the public domain, the following table provides data for the structurally similar Protoporphyrin IX, which can serve as a useful reference.
Table 1: Aggregation Behavior of Protoporphyrin IX in Aqueous Solution as a Function of pH. [1]
| pH Range | Predominant Species | Observed UV-Vis Soret Peak Characteristics |
| 0 - 3 | Monomer | Sharp Soret peak around 409 nm |
| 3 - 7 | Higher Aggregates | Broad Soret band with shoulders |
| > 8 | Dimer | Soret peak around 380 nm |
Experimental Protocols
Protocol 1: Monitoring this compound Aggregation using UV-Vis Spectroscopy
This protocol provides a general method for observing aggregation by monitoring changes in the UV-Vis absorption spectrum.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent where it is known to be monomeric (e.g., DMSO or a buffer at pH 2).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution into the aqueous buffer of interest (e.g., phosphate-buffered saline at pH 7.4). The concentration range should span the expected working concentrations for your experiment.
-
UV-Vis Measurement:
-
Use a quartz cuvette with a suitable path length.
-
Blank the spectrophotometer with the aqueous buffer.
-
Record the UV-Vis spectrum for each dilution, typically from 350 nm to 700 nm.
-
-
Data Analysis:
-
Normalize the absorbance spectra by dividing by the concentration to observe any changes in the molar extinction coefficient.
-
Plot the absorbance at the Soret peak maximum against concentration. A deviation from linearity in the Beer-Lambert plot is indicative of aggregation.
-
Observe any shifts (blue or red) or broadening of the Soret peak as the concentration changes.
-
Visualizations
References
troubleshooting low fluorescence signal from Mesoporphyrin IX dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low fluorescence signals in experiments involving Mesoporphyrin IX dihydrochloride (B599025).
Troubleshooting Guides & FAQs
This section addresses common problems encountered during the use of Mesoporphyrin IX dihydrochloride, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my fluorescence signal from this compound weak or absent?
A low or non-existent fluorescence signal can stem from several factors related to the chemical environment of the porphyrin, the instrumentation used for measurement, and the handling of the compound. The following are the most common causes and their respective solutions.
Q2: How does the choice of solvent affect the fluorescence of this compound?
The polarity and viscosity of the solvent can significantly influence the fluorescence quantum yield of porphyrins. While specific data for this compound is limited, studies on similar porphyrins suggest that fluorescence can be enhanced in certain organic solvents compared to aqueous solutions.
-
Possible Cause: The solvent used may not be optimal for fluorescence.
-
Troubleshooting Steps:
-
Solvent Selection: If your experimental design allows, consider testing the fluorescence of this compound in a small range of solvents with varying polarities (e.g., ethanol (B145695), DMSO, or PBS).
-
Consult Literature: Review literature for similar porphyrin compounds to identify solvents that have been reported to enhance fluorescence.
-
Q3: Could the pH of my solution be the reason for the low fluorescence signal?
Yes, pH is a critical factor. Porphyrins like Mesoporphyrin IX are known to aggregate in aqueous solutions, and this aggregation is highly dependent on pH. Aggregation typically leads to a significant decrease in fluorescence, a phenomenon known as quenching.
-
Possible Cause: The pH of your aqueous solution is in a range that promotes the formation of non-fluorescent or weakly fluorescent aggregates. For the closely related Protoporphyrin IX, monomeric and fluorescent species are favored at a very low pH (around 0-3), while dimers are present at a high pH (>8). In the intermediate pH range (approximately 3-7), higher-order aggregates that quench fluorescence are common.[1]
-
Troubleshooting Steps:
-
pH Measurement: Carefully measure the pH of your sample solution.
-
pH Adjustment: If experimentally feasible, adjust the pH of your solution to a more acidic range (e.g., pH 2-3) to see if the fluorescence signal improves. This can be done by adding a small amount of a suitable acid.
-
Buffer Selection: Use a buffer system that maintains a pH known to favor the monomeric form of the porphyrin.
-
Q4: Is it possible that the concentration of this compound is too high?
Counterintuitively, a higher concentration can sometimes lead to a weaker fluorescence signal. This is due to a phenomenon called concentration quenching or self-quenching, where excited molecules interact with ground-state molecules and lose energy through non-radiative pathways.
-
Possible Cause: The concentration of your this compound solution is too high, leading to aggregation and/or self-quenching.
-
Troubleshooting Steps:
-
Serial Dilution: Prepare a series of dilutions of your sample and measure the fluorescence of each.
-
Optimal Concentration: Plot fluorescence intensity against concentration to identify the optimal concentration range where the signal is maximal before it starts to decrease.
-
Q5: Could photobleaching be affecting my fluorescence measurements?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. Porphyrins are known to be susceptible to photobleaching, especially under intense or prolonged illumination.[2][3]
-
Possible Cause: Your sample is being exposed to excessive light from the excitation source of your instrument or from ambient light.
-
Troubleshooting Steps:
-
Minimize Light Exposure: Protect your samples from light by using amber vials or covering them with aluminum foil.[4]
-
Reduce Excitation Intensity: Lower the intensity of the excitation light source on your fluorometer or microscope.
-
Decrease Exposure Time: Reduce the duration of light exposure during measurements.
-
Use Antifade Reagents: If you are performing fluorescence microscopy, consider using a mounting medium that contains an antifade reagent.
-
Q6: Are my instrument settings correct for detecting this compound fluorescence?
Incorrect instrument settings are a common source of error in fluorescence measurements.
-
Possible Cause: The excitation and emission wavelengths on your fluorometer or microscope are not set correctly for this compound.
-
Troubleshooting Steps:
-
Check Wavelengths: Ensure that your instrument's excitation wavelength is set near the absorption maximum of this compound (the Soret band is a strong absorption peak around 401 nm). The emission should be monitored in the expected range for porphyrins (typically in the red region of the spectrum, around 600-700 nm).
-
Scan a Spectrum: If possible, perform an excitation and emission scan to determine the optimal wavelengths for your specific experimental conditions (solvent, pH, etc.).
-
Slit Widths: Adjust the excitation and emission slit widths. Wider slits will increase the signal but decrease the spectral resolution. Find a balance that provides a good signal-to-noise ratio.
-
Detector Gain: Increase the gain of the photomultiplier tube (PMT) detector if the signal is weak, but be mindful that this can also increase noise.
-
Quantitative Data Summary
The following table summarizes the available quantitative data for Mesoporphyrin IX and its derivatives. It is important to note that specific values for this compound can vary depending on the solvent, pH, and other experimental conditions. Data for closely related compounds are provided for reference and are marked with an asterisk (*).
| Parameter | Value | Compound | Conditions |
| Molecular Weight | 639.61 g/mol | This compound | - |
| Absorption Maximum (Soret Band) | ~401 nm | This compound | Not specified |
| Emission Maximum | ~628 nm | Protoporphyrin IX | pH 7.4 |
| Molar Extinction Coefficient | 171,000 cm⁻¹M⁻¹ at 407 nm | Protoporphyrin IX dimethyl ester | Chloroform |
| Fluorescence Quantum Yield * | 0.06 | Protoporphyrin IX dimethyl ester | Chloroform |
*Data for a closely related compound, provided as an estimate.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a fume hood.
-
Dissolution: Dissolve the powder in a small amount of a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol before diluting with an aqueous buffer. Porphyrins can be difficult to dissolve directly in aqueous solutions at neutral pH.
-
Storage: Store the stock solution in a tightly sealed amber vial at room temperature, protected from light.[4] For long-term storage, consult the manufacturer's recommendations.
Protocol 2: Measurement of Fluorescence Spectrum
-
Sample Preparation: Prepare a dilute solution of this compound in the desired solvent or buffer in a quartz cuvette. The absorbance at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up for the recommended time (usually 20-30 minutes).
-
Set the excitation wavelength to the absorption maximum of the Soret band (around 401 nm).
-
Set the emission scan range to an appropriate window, for example, from 550 nm to 750 nm.
-
Set the excitation and emission slit widths to appropriate values (e.g., 5 nm for initial scans).
-
Set the detector voltage (gain) to an appropriate level.
-
-
Blank Measurement: Record a blank spectrum using the same solvent or buffer without the this compound.
-
Sample Measurement: Record the fluorescence emission spectrum of your sample.
-
Data Analysis: Subtract the blank spectrum from your sample spectrum to correct for background fluorescence. Identify the wavelength of maximum emission.
Visualizations
Caption: Troubleshooting workflow for low fluorescence signal.
References
- 1. Fluorescence Spectroscopy of Porphyrins and Phthalocyanines: Some Insights into Supramolecular Self-Assembly, Microencapsulation, and Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 043320.MF [thermofisher.com]
- 4. This compound | [frontierspecialtychemicals.com]
improving Mesoporphyrin IX dihydrochloride solubility in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mesoporphyrin IX dihydrochloride (B599025) in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of Mesoporphyrin IX dihydrochloride for cell culture experiments?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. It is advisable to use fresh, anhydrous (water-free) DMSO, as the presence of moisture can negatively impact the solubility of the compound.[1]
Q2: What is a typical stock solution concentration for this compound?
A2: A stock solution of this compound can be prepared in DMSO at a concentration of up to 25 mg/mL.[1] Gentle warming or ultrasonication can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided to prevent potential degradation.
Q3: My this compound precipitates when I add it to my cell culture medium. What can I do to prevent this?
A3: Precipitation upon dilution in aqueous solutions like cell culture media is a common issue due to the hydrophobic nature of porphyrins. Please refer to the troubleshooting guide below for detailed strategies to prevent this, such as stepwise dilution and maintaining a low final DMSO concentration.
Q4: What are the recommended storage conditions for the this compound stock solution?
A4: Store the DMSO stock solution at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q5: What are typical working concentrations of this compound used in cell culture?
A5: While the optimal working concentration is cell-line and application-dependent, studies with related porphyrins suggest a range from low micromolar (e.g., 2.5 µM) to higher concentrations (e.g., 15 µM to 125 µM) for in vitro experiments. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
This guide addresses the common issue of this compound precipitation in cell culture media.
Problem: Precipitate formation upon dilution of DMSO stock solution in aqueous media.
Workflow for Troubleshooting Precipitation
References
reducing background fluorescence in Mesoporphyrin IX dihydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in experiments utilizing Mesoporphyrin IX dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence in my Mesoporphyrin IX dihydrochloride experiments?
A1: High background fluorescence in experiments with this compound can stem from several sources. The most common is autofluorescence from endogenous cellular components like NADH, flavins, collagen, and elastin, which are particularly prominent in the blue-green spectral range.[1] Components of the cell culture medium, such as phenol (B47542) red and fetal bovine serum (FBS), are also significant contributors to background fluorescence.[2] Additionally, certain fixatives, especially those containing aldehydes like glutaraldehyde (B144438) and formaldehyde, can induce fluorescence.[1][3]
Q2: How can I determine if autofluorescence is the main cause of my high background?
A2: The most effective method to identify autofluorescence is to use an unstained control sample. This control should undergo all the same experimental steps as your test samples, including fixation and any other processing, but without the addition of this compound. If you observe significant fluorescence in this unstained sample, it confirms that autofluorescence is a major contributor to your background signal.[1]
Q3: Can the choice of solvent affect the fluorescence of this compound?
A3: Yes, the solvent can significantly impact the fluorescence properties of porphyrins. The polarity of the solvent can alter the absorption and emission spectra.[4] For instance, in polar solvents, the Q1 band of Protoporphyrin IX (a closely related compound) is red-shifted compared to less polar solvents.[5] It is crucial to select a solvent that maximizes the quantum yield and signal stability of this compound while minimizing background.
Q4: What is photobleaching and how can I minimize it?
A4: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a decrease in fluorescence intensity over time.[6][7] To minimize photobleaching of this compound, reduce the exposure time and intensity of the excitation light as much as possible. Using antifade reagents in your mounting medium can also help protect your sample from photobleaching during imaging.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments.
Problem 1: High Background Fluorescence in Cell-Based Assays
Possible Causes:
-
Autofluorescence from cell culture medium (phenol red, FBS).[2]
-
Endogenous autofluorescence from cells (NADH, flavins).
-
Non-specific binding of this compound.
Solutions:
-
Media and Reagents:
-
Use phenol red-free culture medium.[2]
-
Reduce the concentration of FBS in the medium or use a serum-free medium for the final imaging step.
-
Wash cells with phosphate-buffered saline (PBS) before imaging to remove residual medium.
-
-
Instrumental Setup:
-
If using a plate reader, select bottom-reading mode for adherent cells to avoid measuring fluorescence from the medium above the cells.[2]
-
Optimize excitation and emission filter settings to maximize the signal-to-noise ratio.
-
-
Experimental Protocol:
-
Include a "no-dye" control to quantify the level of background autofluorescence.
-
Problem 2: High Background in Fixed-Tissue/Cell Staining
Possible Causes:
-
Fixative-induced autofluorescence (especially with aldehyde fixatives).[1][3]
-
Autofluorescence from tissue components (e.g., collagen, elastin, lipofuscin).[1]
-
Insufficient washing steps.
Solutions:
-
Fixation Method:
-
Consider using a non-aldehyde fixative like ice-cold methanol (B129727) or ethanol (B145695).[1]
-
If aldehyde fixation is necessary, keep the fixation time to a minimum.
-
After aldehyde fixation, treat samples with a quenching agent like sodium borohydride (B1222165).
-
-
Quenching Autofluorescence:
-
Sodium Borohydride Treatment: Prepare a fresh 0.1% solution of sodium borohydride in PBS and incubate the fixed samples for 15-30 minutes at room temperature.[8]
-
Sudan Black B Treatment: For tissues with high lipofuscin content, a 0.1% solution of Sudan Black B in 70% ethanol can be applied for 10-20 minutes.[3]
-
-
Washing:
-
Increase the number and duration of washing steps after incubation with this compound to remove any unbound probe.
-
Data Presentation
Table 1: Effect of Medium Composition on Background Fluorescence and Signal-to-Blank Ratio
| Condition | Average Background Fluorescence (Arbitrary Units) | Signal-to-Blank Ratio (Example) |
| Standard Medium (with Phenol Red and 10% FBS) | 1500 | 3:1 |
| Phenol Red-Free Medium + 10% FBS | 950 | 5:1 |
| Phenol Red-Free Medium + 2% FBS | 600 | 8:1 |
| Phenol Red-Free Medium + 2% FBS (with PBS wash) | 450 | 11:1 |
This table illustrates the expected trend in background fluorescence based on changes in media composition. Actual values will vary depending on the specific experimental setup.[4]
Table 2: Photophysical Properties of Protoporphyrin IX (a related porphyrin) in Different Solvents
| Solvent | Dielectric Constant | Refractive Index | Absorption Max (Soret Band, nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) |
| Toluene | 2.38 | 1.497 | 408 | 633, 696 | 0.09 |
| Ethanol | 24.55 | 1.361 | 408 | 629, 696 | 0.08 |
| PBS | 78.54 | 1.333 | 400 | 641, 705 | 0.02 |
| FBS | ~74 | ~1.35 | 404 | 640, 705 | 0.03 |
Data adapted from studies on Protoporphyrin IX, which is structurally similar to Mesoporphyrin IX.[5] This table demonstrates how solvent properties can influence the spectral characteristics and fluorescence efficiency of porphyrins.
Experimental Protocols
Protocol 1: Step-by-Step Guide for Reducing Autofluorescence in this compound Cell Staining
-
Cell Culture:
-
Culture cells in phenol red-free medium.
-
For imaging, plate cells on glass-bottom dishes or slides to minimize background from plasticware.
-
-
Fixation (if required):
-
Option A (Recommended for reducing autofluorescence): Fix cells with ice-cold 100% methanol for 10 minutes at -20°C.
-
Option B (If aldehyde fixation is necessary): Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Autofluorescence Quenching (for aldehyde-fixed cells):
-
Wash cells three times with PBS.
-
Prepare a fresh 0.1% sodium borohydride solution in PBS.
-
Incubate cells with the sodium borohydride solution for 20 minutes at room temperature.
-
Wash cells thoroughly three times with PBS.
-
-
Staining with this compound:
-
Prepare the desired concentration of this compound in a suitable buffer (e.g., PBS).
-
Incubate the cells with the staining solution for the optimized duration.
-
Wash the cells three times with PBS to remove unbound this compound.
-
-
Imaging:
-
Image the cells in PBS or a low-fluorescence imaging buffer.
-
Use appropriate filters for this compound (excitation ~400 nm, emission ~620 nm and ~675 nm).
-
Minimize exposure time and excitation light intensity to reduce photobleaching.
-
Acquire an image of an unstained control sample using the same settings to determine the baseline autofluorescence.
-
Mandatory Visualization
Caption: Workflow for reducing background fluorescence.
Caption: Porphyrin-mediated signaling in PDT.
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. benchchem.com [benchchem.com]
- 5. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photodynamic therapy based on porphyrin-based metal–organic frameworks - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Mesoporphyrin IX dihydrochloride stability issues in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during long-term experiments with Mesoporphyrin IX dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Mesoporphyrin IX dihydrochloride?
A1: To ensure the long-term stability of this compound, it is crucial to adhere to recommended storage conditions. For the solid compound, storage at 4°C in a sealed container, protected from light and moisture, is recommended.[1] For stock solutions, storage recommendations vary by temperature, with longer stability at lower temperatures. It is advisable to aliquot solutions after preparation to avoid repeated freeze-thaw cycles.[1]
Q2: How does this compound differ in stability from Protoporphyrin IX?
A2: this compound is chemically more stable than Protoporphyrin IX. This increased stability is due to the absence of chemically reactive vinyl groups in Mesoporphyrin IX.[2]
Q3: What solvents are recommended for dissolving this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound. It is critical to use anhydrous or newly opened DMSO, as the compound's solubility can be significantly impacted by moisture.[1] For in vivo experiments, a suspended solution can be prepared, for example, by first dissolving the compound in DMSO, then mixing with PEG300 and Tween-80 before adding saline.[1]
Q4: My this compound solution appears to have precipitated after dilution in an aqueous buffer. What could be the cause and how can I prevent this?
A4: Precipitation upon dilution in aqueous buffers is a common issue and is often due to the aggregation of the porphyrin molecules, which are hydrophobic. This can be caused by high concentrations, the choice of solvent, pH, and ionic strength. To prevent this, ensure the final concentration of any organic solvent like DMSO is low (typically <0.5% in cell culture), consider using a co-solvent system, or employ a delivery system like micelles.
Q5: Is this compound sensitive to light?
A5: Yes, as a photosensitizer, this compound is sensitive to light.[2] Exposure to light can lead to photodegradation, also known as photobleaching. Therefore, it is essential to protect both the solid compound and its solutions from light during storage and handling.
Troubleshooting Guides
Issue 1: Aggregation in Solution
Aggregation is a primary concern in long-term experiments as it can alter the compound's photophysical properties and reduce its efficacy.
Symptoms:
-
Noticeable precipitation or cloudiness in the solution.
-
Changes in the UV-Vis absorption spectrum, such as peak broadening, shifts, or deviations from the Beer-Lambert law.
-
Quenching of fluorescence.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound aggregation.
Preventative Measures and Solutions:
| Parameter | Recommendation | Rationale |
| Concentration | Work with the lowest feasible concentration. | Higher concentrations increase intermolecular interactions, promoting aggregation. |
| Solvent | Use anhydrous DMSO for stock solutions. For aqueous solutions, consider co-solvents or detergents. | Porphyrins are prone to aggregation in aqueous media due to their hydrophobic nature.[3] |
| pH | Maintain a pH that ensures the propionic acid groups are either fully protonated or deprotonated. | The protonation state of the side chains affects intermolecular hydrogen bonding and electrostatic interactions, influencing aggregation. For the related Protoporphyrin IX, aggregation is prominent in the pH range of 3-7.[4] |
| Additives | Consider the addition of non-ionic surfactants (e.g., Tween-80) or encapsulation in micelles (e.g., with poloxamers). | These can help to keep the porphyrin molecules in their monomeric form in aqueous solutions.[3] |
Issue 2: Photodegradation
As a photosensitizer, this compound can degrade upon exposure to light, especially during long-term experiments involving illumination.
Symptoms:
-
A decrease in the intensity of the Soret band (around 400 nm) and Q-bands in the UV-Vis absorption spectrum over time.
-
A decrease in fluorescence intensity.
-
Formation of new absorption or fluorescence peaks corresponding to photoproducts.
Preventative Measures:
-
Minimize Light Exposure: Protect solutions from ambient light by using amber vials or wrapping containers in aluminum foil.
-
Use Light Filters: When illumination is necessary for an experiment, use filters to control the wavelength and intensity of the light.
-
Degassed Solutions: The presence of oxygen can accelerate photodegradation. Using degassed solvents can help to mitigate this.
Quantitative Data Summary
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Conditions | Reference |
| Solid | Room Temperature | - | Protect from light | [2] |
| Solid | 4°C | - | Sealed, away from moisture | [1] |
| Stock Solution | -20°C | 1 month | Sealed, away from moisture | [1] |
| Stock Solution | -80°C | 6 months | Sealed, away from moisture | [1] |
Table 2: Solubility of Protoporphyrin IX (as an analogue)
| Solvent System | Solubility (mg/mL) | Reference |
| Water | 0.138 | [3] |
| Water with 10% (w/w) Poloxamer 407 | 0.593 | [3] |
| 50% Ethanol in Water | > 0.4 | [3] |
| 77% Ethanol in Water | > 0.4 | [3] |
| Absolute Ethanol | 0.179 | [3] |
Experimental Protocols
Protocol 1: Assessment of Stability by UV-Vis Spectrophotometry
This protocol allows for the monitoring of both aggregation and photodegradation.
-
Preparation of Solution: Prepare a stock solution of this compound in anhydrous DMSO. Dilute the stock solution to the desired final concentration in the experimental buffer (e.g., PBS, cell culture medium).
-
Initial Spectrum: Immediately after preparation, record the UV-Vis absorption spectrum from 350 nm to 700 nm. Note the absorbance maxima of the Soret band (~400 nm) and the Q-bands.
-
Incubation: Incubate the solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Measurements: At regular intervals, record the UV-Vis spectrum.
-
Data Analysis:
-
Aggregation: Monitor for changes in the shape of the Soret band (broadening, decrease in molar absorptivity) and deviations from the Beer-Lambert law at different concentrations.
-
Degradation: Plot the absorbance of the Soret band maximum against time to determine the degradation rate. The appearance of new peaks may indicate the formation of photoproducts.
-
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a more sensitive method for quantifying the parent compound and detecting degradation products.
-
Method Development (Example Conditions):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV-Vis detector set to the Soret band maximum (around 401 nm).[5][6]
-
Flow Rate: Typically 1 mL/min.
-
-
Sample Preparation: Prepare and incubate the this compound solution as described in the UV-Vis protocol.
-
Injection: At each time point, inject a fixed volume of the solution into the HPLC system.
-
Data Analysis:
-
Record the peak area of the this compound peak at each time point.
-
Plot the peak area versus time to determine the degradation kinetics.
-
The appearance of new peaks indicates the formation of degradation products. These can be quantified if reference standards are available.
-
Signaling Pathways and Interactions
While Mesoporphyrin IX itself is not a direct signaling molecule, its derivatives and metallated forms are known to interact with important biological targets.
Heme Oxygenase-1 (HO-1) Inhibition
Metalloporphyrins, such as Zinc Protoporphyrin IX and Tin Mesoporphyrin IX, are potent competitive inhibitors of Heme Oxygenase-1 (HO-1), a key enzyme in heme catabolism.[7] HO-1 breaks down heme into biliverdin, free iron, and carbon monoxide (CO), which have important signaling and physiological roles.
Caption: Inhibition of the Heme Oxygenase-1 (HO-1) pathway by metalloporphyrins.
Interaction with G-Quadruplex DNA
N-methyl mesoporphyrin IX (NMM), a derivative of Mesoporphyrin IX, is a well-known fluorescent probe that selectively binds to G-quadruplex DNA structures.[8][9] These are non-canonical DNA secondary structures that can form in guanine-rich regions, such as telomeres and oncogene promoters.
Caption: Interaction of N-methyl mesoporphyrin IX with G-quadruplex DNA.
References
- 1. N-methyl mesoporphyrin IX as a highly selective light-up probe for G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Structural Insights into the Binding and Degradation Mechanisms of Protoporphyrin IX by the Translocator Protein TSPO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Methyl Mesoporphyrin IX as an Effective Probe for Monitoring Alzheimer's Disease β-Amyloid Aggregation in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicworks.cuny.edu [academicworks.cuny.edu]
- 8. Interaction of human telomeric DNA with N-methyl mesoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of human telomeric DNA with N-methyl mesoporphyrin IX - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Correcting for Spectral Bleed-Through with Mesoporphyrin IX Dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Mesoporphyrin IX dihydrochloride (B599025) in multi-color fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is spectral bleed-through and why is it a concern when using Mesoporphyrin IX dihydrochloride?
A1: Spectral bleed-through, also known as crosstalk or crossover, is an artifact in fluorescence microscopy where the fluorescence emission from one fluorophore is detected in the detector channel intended for a second fluorophore.[1] This occurs because fluorophores have broad emission spectra that can overlap. When using this compound in combination with other fluorescent probes (e.g., DAPI for nuclear staining or a GFP-tagged protein), its emission tail might extend into the detection channel of the other fluorophore, or vice-versa. This can lead to false positives, inaccurate colocalization data, and skewed quantitative analysis.[1]
Q2: How can I determine if my experiment is affected by spectral bleed-through involving Mesoporphyrin IX?
A2: The most reliable way to identify spectral bleed-through is by preparing and imaging single-color control samples.[2]
-
Mesoporphyrin IX Only Control: Prepare a sample stained only with this compound. Image this sample using the settings for all other fluorophores in your experiment. Any signal detected in channels other than the one designated for Mesoporphyrin IX is bleed-through.
-
Other Fluorophore Only Controls: For each additional fluorophore in your experiment (e.g., DAPI, GFP), prepare a sample containing only that single fluorophore. Image these controls in all channels. Signal from these fluorophores appearing in the Mesoporphyrin IX channel indicates bleed-through in the other direction.
-
Unstained Control: An unstained sample should also be imaged to assess the level of cellular autofluorescence.[2]
Q3: What are the key spectral properties of this compound to consider for multi-color imaging?
A3: this compound has a primary absorption peak (Soret band) in the violet-to-blue region of the spectrum and typically exhibits multiple emission peaks in the red region. The specific wavelengths can vary with the solvent environment. For example, in Dimethylformamide (DMF), it has two main emission peaks. Understanding these properties is crucial for selecting compatible fluorophores and appropriate filter sets to minimize spectral overlap.
Q4: Can the phototoxic properties of Mesoporphyrin IX affect my imaging and bleed-through correction?
A4: Yes. Mesoporphyrin IX is a known photosensitizer, meaning that upon excitation with light, it can generate reactive oxygen species (ROS) that can be toxic to cells.[2][3][4] This phototoxicity can cause morphological changes in cells or even cell death during live-cell imaging, compromising the biological validity of your experiment.[2][3][4] For bleed-through correction, it is critical to use consistent imaging parameters across control and experimental samples. If phototoxicity alters the sample during the long exposures sometimes needed for controls, it can lead to inaccurate bleed-through calculations. It is therefore essential to use the lowest possible excitation light intensity and exposure times.[2]
Spectral Properties of Common Fluorophores
The table below summarizes the approximate spectral properties of this compound and two other commonly used fluorophores, DAPI and EGFP, to illustrate potential areas of spectral overlap.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Bleed-through with Mesoporphyrin IX |
| Mesoporphyrin IX (in DMF) | ~400 | ~620, ~685[5] | The broad emission tail could potentially bleed into far-red channels. |
| DAPI (bound to DNA) | ~358[] | ~461[] | Low risk of Mesoporphyrin IX bleeding into the DAPI channel, but some broad-spectrum autofluorescence excited by the DAPI laser could bleed into the red channel. |
| EGFP (Enhanced Green Fluorescent Protein) | ~488[7] | ~509[7] | The emission tail of EGFP can extend into the red part of the spectrum, potentially bleeding into the Mesoporphyrin IX detection channel, especially if the EGFP signal is very strong. |
Troubleshooting Guide
Problem: I see a signal in my red channel in cells that are only stained with a green fluorophore (e.g., EGFP).
-
Possible Cause: This is a classic case of spectral bleed-through, where the emission from the green fluorophore is being detected by the filter set and detector for your red channel (where you intend to detect Mesoporphyrin IX).
-
Solution:
-
Confirm with Controls: Image a sample containing only the green fluorophore using identical settings. The signal in the red channel confirms the bleed-through.
-
Sequential Scanning: If using a confocal microscope, switch from simultaneous to sequential scanning.[2] This excites each fluorophore and collects its emission one at a time, preventing the emission of one from being detected while exciting another.[2]
-
Optimize Filters: Ensure your emission filter for the green channel has a narrow bandpass and that the emission filter for the red channel blocks the wavelengths emitted by the green fluorophore.
-
Post-Acquisition Correction: If bleed-through cannot be eliminated during acquisition, use a computational method like linear unmixing to correct the images.
-
Problem: My colocalization analysis shows a very high, and unexpected, degree of overlap between Mesoporphyrin IX and another fluorophore.
-
Possible Cause: Spectral bleed-through can be easily mistaken for true colocalization.[1] If the signal from one fluorophore bleeds into the other's channel, the resulting merged image will show artificial overlap.
-
Solution:
-
Validate with Controls: Analyze your single-color control images. If you see significant signal in the "wrong" channel, your colocalization data is likely compromised by bleed-through.
-
Perform Bleed-through Correction: Apply a correction method, such as the linear unmixing protocol described below, to your experimental images before performing colocalization analysis.
-
Re-evaluate Colocalization: Re-run the colocalization analysis on the corrected images. A significant decrease in the colocalization coefficient would indicate that the initial result was an artifact of bleed-through.
-
Problem: My unstained control cells show significant fluorescence in the Mesoporphyrin IX channel.
-
Possible Cause: This is likely due to cellular autofluorescence. Many endogenous molecules, such as flavins and porphyrins, fluoresce naturally, often in the green and red parts of the spectrum.[2]
-
Solution:
-
Characterize Autofluorescence: Image the unstained sample to create a reference "autofluorescence" spectrum.
-
Spectral Unmixing: Treat the autofluorescence as a separate "fluorophore." During the linear unmixing process, you can use the reference spectrum from your unstained control to computationally subtract the autofluorescence signal from your experimental images.
-
Choose Longer Wavelengths: If possible, consider using fluorophores with excitation and emission in the far-red or near-infrared, as autofluorescence is typically weaker at longer wavelengths.[2]
-
Experimental Protocols
Protocol 1: Preparation of Control Samples for Bleed-through Correction
This protocol is essential for accurately calculating and correcting for spectral bleed-through.
Methodology:
-
Cell Culture/Sample Preparation: Prepare your cells or tissue samples according to your standard experimental protocol. You will need to prepare four separate samples in parallel.
-
Sample 1: Fully Stained (Experimental Sample): Stain the sample with all fluorophores, including this compound, according to your protocol.
-
Sample 2: Mesoporphyrin IX Only Control: Stain this sample only with this compound. Omit all other fluorescent labels and antibodies.
-
Sample 3: Second Fluorophore Only Control: Stain this sample only with the second fluorophore (e.g., perform immunofluorescence for your GFP-tagged protein or stain with DAPI). Omit Mesoporphyrin IX and any other labels.
-
Sample 4: Unstained Control: This sample should undergo all the same processing steps (fixation, permeabilization, blocking, incubation with buffers) but without the addition of any fluorophores or fluorescently-labeled antibodies.[8]
-
Mounting: Mount all samples using the same mounting medium, preferably one containing an antifade reagent to minimize photobleaching.
Protocol 2: Post-Acquisition Bleed-through Correction using Linear Unmixing in Fiji/ImageJ
Linear unmixing is a computational technique that separates the contribution of each fluorophore to the overall signal on a pixel-by-pixel basis. This protocol outlines the general steps using the "Spectral Unmixing" plugins available for Fiji/ImageJ.
Methodology:
-
Image Acquisition:
-
Place your "Fully Stained" sample on the microscope and determine the optimal acquisition settings (e.g., laser power, gain, exposure time, pinhole size) to get a good signal-to-noise ratio for all channels without saturating the detectors.
-
Crucially, use these exact same acquisition settings to capture images of all four of your prepared samples (Fully Stained, Mesoporphyrin IX only, Second Fluorophore only, and Unstained).[8] For each sample, acquire an image in every channel you are using.
-
-
Calculating the "Mixing Matrix" in Fiji/ImageJ:
-
Install the "Spectral Unmixing" plugin for Fiji/ImageJ. Several versions are available; a common one is by Joachim Walter.[9]
-
Open the images from your single-color controls. For instance, to determine the bleed-through of Mesoporphyrin IX into the GFP channel, you would open the Mesoporphyrin IX channel image and the GFP channel image from your "Mesoporphyrin IX Only Control" sample.
-
Launch the plugin (e.g., via Plugins > Spectral Unmixing > Measure Mixing Matrix).[10]
-
Define a background region of interest (ROI) in an area with no cells and measure the background.[9]
-
Define an ROI over the fluorescent signal in your "Mesoporphyrin IX Only Control" image and instruct the plugin to measure the signal for "Fluorophore 1". The plugin will measure the intensity in its primary channel and also in the other channel(s), quantifying the bleed-through.
-
Repeat this process for your "Second Fluorophore Only Control" to measure the properties of "Fluorophore 2".
-
The plugin will generate a "mixing matrix" that numerically describes the bleed-through between channels. Save this matrix.[10]
-
-
Applying the Correction:
-
Open the multi-channel image from your "Fully Stained" experimental sample.
-
Launch the unmixing function (e.g., via Plugins > Spectral Unmixing > Unmix).[10]
-
Load the previously saved mixing matrix.
-
The plugin will use the matrix to solve a set of linear equations for each pixel, separating the mixed signals into new, corrected images for each fluorophore.[5] The output will be a set of images representing the true, unmixed signal from Mesoporphyrin IX and your other fluorophores.
-
Visualizations
Caption: Conceptual diagram of spectral bleed-through.
Caption: Experimental workflow for identifying and correcting spectral bleed-through.
References
- 1. biotium.com [biotium.com]
- 2. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Phototoxic Effects of Cationic Porphyrins on Human Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PhotochemCAD | Mesoporphyrin IX (in DMF) [photochemcad.com]
- 7. ZEISS Microscopy Online Campus | Introduction to Fluorescent Proteins [zeiss-campus.magnet.fsu.edu]
- 8. If You Don't Know This About GFP, FITC, And PE, You Might Publish False Flow Cytometry Data - ExpertCytometry [expertcytometry.com]
- 9. imagej.net [imagej.net]
- 10. Phototoxicity of protoporphyrin as related to its subcellular localization in mice livers after short-term feeding with griseofulvin - PMC [pmc.ncbi.nlm.nih.gov]
dealing with Mesoporphyrin IX dihydrochloride precipitation in buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mesoporphyrin IX dihydrochloride (B599025). Our goal is to help you overcome common challenges, particularly precipitation in buffer solutions, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Mesoporphyrin IX dihydrochloride and what are its common applications?
This compound is a naturally occurring porphyrin molecule. It is structurally similar to protoporphyrin IX, but chemically more stable.[1] Due to its photosensitizing properties, it is utilized in a variety of research applications, including as a photosensitizer for modifying liposomes, inhibiting viral activity, and in the development of dye-sensitized solar cells.[2][3][4]
Q2: Why does my this compound precipitate out of my aqueous buffer?
Precipitation of this compound in aqueous solutions is most commonly due to aggregation. Porphyrin molecules have a strong tendency to stack on top of each other through non-covalent interactions (π-π stacking), forming larger, insoluble aggregates.[5] This process is highly influenced by several factors.
Q3: What are the key factors that promote the aggregation and precipitation of this compound?
The primary factors that influence the aggregation of this compound are:
-
Concentration: Higher concentrations increase the likelihood of intermolecular interactions and subsequent aggregation.
-
pH: The pH of the solution affects the protonation state of the porphyrin's propionic acid side chains, which in turn influences its solubility and aggregation state.
-
Ionic Strength: The presence and concentration of salts in the buffer can modulate electrostatic interactions and promote aggregation.
-
Solvent: The choice of solvent is critical. While this compound is soluble in some organic solvents, it is sparingly soluble in aqueous buffers.
Troubleshooting Guide: Dealing with Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.
Initial Observation: Precipitate Formation
If you observe a precipitate in your this compound solution, it is crucial to identify the cause and take corrective action. The following workflow will guide you through the troubleshooting process.
References
- 1. researchgate.net [researchgate.net]
- 2. Modifications of Porphyrins and Hydroporphyrins for Their Solubilization in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound CAS#: 68938-72-7 [m.chemicalbook.com]
- 5. Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Light Dosage for Mesoporphyrin IX Dihydrochloride Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing light dosage for the activation of Mesoporphyrin IX (M-IX) dihydrochloride (B599025) in photodynamic therapy (PDT) applications.
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength of light for activating Mesoporphyrin IX dihydrochloride?
A1: Mesoporphyrin IX (M-IX) exhibits a characteristic absorption spectrum with a strong Soret band around 400 nm and weaker Q-bands in the longer wavelength region. For therapeutic purposes where deeper tissue penetration is required, the Q-bands in the red region of the spectrum are typically utilized. While the primary absorption is in the blue region, red light (approximately 620-635 nm) is often preferred for PDT to allow for greater penetration through biological tissues.[1]
Q2: How do I determine the appropriate light dose for my specific experiment?
A2: The optimal light dose, or fluence (measured in Joules per square centimeter, J/cm²), is dependent on several factors including the concentration of M-IX, the cell or tissue type, and the desired therapeutic effect. It is crucial to perform a dose-response study to determine the optimal light dose for your specific experimental setup. This typically involves varying the light dose while keeping the M-IX concentration constant and assessing the biological outcome (e.g., cell viability, tumor regression).
Q3: What light sources are suitable for M-IX activation?
A3: A variety of light sources can be used, including lasers, light-emitting diodes (LEDs), and broadband lamps with appropriate filters. Lasers provide a monochromatic and coherent light source, allowing for precise targeting of the M-IX absorption peaks. LEDs are a cost-effective and versatile option, available in a range of specific wavelengths. The choice of light source will depend on the experimental requirements, such as the required power density and the area to be illuminated.
Q4: What is photobleaching and how does it affect my experiment?
A4: Photobleaching is the light-induced degradation of a photosensitizer, leading to a loss of its ability to absorb light and generate reactive oxygen species (ROS).[2] This process can impact the efficacy of PDT, as the concentration of active photosensitizer decreases during light exposure. Monitoring photobleaching can provide an indirect measure of the photodynamic dose delivered to the tissue. The rate of photobleaching is dependent on the light intensity (fluence rate) and the local oxygen concentration.
Q5: How can I monitor the uptake and localization of M-IX in cells or tissues?
A5: Mesoporphyrin IX is a fluorescent molecule, which allows for its visualization and quantification using fluorescence microscopy or spectroscopy. The cellular uptake and subcellular localization of M-IX can be monitored over time to determine the optimal drug-light interval, which is the time between the administration of the photosensitizer and the application of light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Therapeutic Efficacy / Insufficient Cell Killing | - Suboptimal Light Dose: The delivered light dose may be too low to activate a sufficient amount of M-IX. - Inadequate M-IX Concentration: The concentration of M-IX at the target site may be insufficient. - Poor Light Penetration: The light may not be reaching the target tissue effectively due to absorption and scattering by overlying tissues. - Hypoxia: Low oxygen levels in the target tissue can limit the production of cytotoxic singlet oxygen. | - Perform a light dose-response study to identify the optimal fluence. - Increase the M-IX concentration or optimize the delivery method to enhance uptake. - Consider using a longer wavelength of light (e.g., red light) for deeper tissue penetration. - Investigate strategies to mitigate hypoxia, such as fractionated light delivery or combination with therapies that improve tumor oxygenation. |
| Excessive Damage to Healthy Tissue | - High Light Dose: The light dose may be too high, leading to non-specific damage. - High M-IX Concentration in Healthy Tissue: The photosensitizer may have accumulated in surrounding healthy tissues. - Insufficient Targeting: The M-IX may not be selectively localizing to the target cells or tissue. | - Reduce the light dose or fluence rate. - Optimize the drug-light interval to maximize the differential accumulation of M-IX in target versus healthy tissue. - Employ targeted delivery strategies for M-IX, such as conjugation to antibodies or nanoparticles. |
| Inconsistent or Non-Reproducible Results | - Variability in Light Source Output: The power output of the light source may be fluctuating. - Inconsistent M-IX Formulation: The preparation and administration of the M-IX solution may not be standardized. - Biological Variability: Differences between cell passages or individual animals can lead to varied responses. | - Regularly calibrate the light source to ensure consistent power output. - Standardize the protocol for M-IX preparation and administration.[3] - Use cells within a narrow passage number range and ensure consistent animal models and handling procedures. |
| Rapid Photobleaching | - High Fluence Rate: A high light intensity can accelerate the rate of photobleaching. - High Oxygen Concentration: Abundant oxygen can increase the rate of photosensitizer degradation. | - Consider using a lower fluence rate delivered over a longer period (fractionated light delivery). - While oxygen is necessary for PDT, excessively high levels can be managed by modulating the light delivery protocol. |
Data Presentation
Table 1: Optical Properties of Mesoporphyrin IX and Related Porphyrins
| Compound | Soret Band (nm) | Q-Bands (nm) | Emission Peak (nm) |
| Mesoporphyrin IX | ~379-400 | ~500-625 | ~620-630 |
| N-methyl mesoporphyrin IX | ~379 (aqueous), ~400 (bound to DNA) | ~540, 560, 579, 604 | ~610-614 |
| Gallium Mesoporphyrin IX | Not specified | Q-bands near 522 | Not specified |
| Protoporphyrin IX | ~405-410 | ~500-635 | ~630-635 |
Table 2: Example Light Dosage Parameters for Porphyrin-Based PDT
| Photosensitizer | Light Source | Wavelength (nm) | Power Density (mW/cm²) | Total Light Dose (J/cm²) | Application | Reference |
| Gallium Mesoporphyrin IX | LED | 522 | Not specified | 31.8 | In vitro antimicrobial PDT | |
| Protoporphyrin IX (from ALA) | Red Diode Light | Not specified | 68 | 37 | Treatment of Actinic Keratosis | [4] |
| Meso-substituted porphyrins | Not specified | Not specified | Not specified | LD50 values reported in mJ/cm² | In vitro cancer cell lines | [5] |
| Protoporphyrin IX | Diode Laser | 632 ± 3 | 5 | 2.5 - 10 | In vitro breast cancer cells | [6] |
Note: This table provides examples from the literature and should be used as a starting point. Optimal parameters must be determined empirically for each specific experimental system.
Experimental Protocols
Protocol 1: In Vitro Determination of Optimal Light Dose for M-IX Mediated Phototoxicity
-
Cell Culture: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
M-IX Incubation: Incubate the cells with varying concentrations of this compound for a predetermined time (e.g., 4-24 hours) in the dark. Include a no-drug control.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove any unbound M-IX.
-
Irradiation: Irradiate the cells with a calibrated light source at a specific wavelength (e.g., 630 nm). Expose different sets of wells to a range of light doses (J/cm²). Include a dark toxicity control (cells with M-IX but no light).
-
Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue assay.
-
Data Analysis: Plot cell viability as a function of light dose for each M-IX concentration to determine the light dose that achieves the desired level of cell killing (e.g., LD50).
Protocol 2: Monitoring M-IX Photobleaching
-
Sample Preparation: Prepare a solution of M-IX in a suitable solvent or in a cellular suspension within a cuvette.
-
Initial Fluorescence Measurement: Measure the initial fluorescence intensity of the sample using a fluorometer with an excitation wavelength corresponding to a Q-band (e.g., 540 nm) and monitoring the emission peak (e.g., 625 nm).
-
Irradiation: Expose the sample to a continuous light source at the activating wavelength.
-
Time-course Fluorescence Measurement: Record the fluorescence intensity at regular intervals during the irradiation.
-
Data Analysis: Plot the fluorescence intensity as a function of time or delivered light dose to determine the photobleaching kinetics.
Visualizations
Caption: Type II photodynamic therapy mechanism of Mesoporphyrin IX.
Caption: Workflow for determining optimal light dosage in vitro.
References
- 1. Photoproducts of Porphyrins with a Focus on Protoporphyrin IX [mdpi.com]
- 2. Spectroscopic studies of photobleaching and photoproduct formation of porphyrins used in tumour therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Intracellular Trafficking of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel meso-substituted porphyrin derivatives and its potential use in photodynamic therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Photodynamic Therapy Efficacy of Protoporphyrin IX Loaded Polymeric Micelles Using Erlotinib Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating Mesoporphyrin IX Dihydrochloride Binding to Target Proteins
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mesoporphyrin IX dihydrochloride's performance against alternative molecules for binding to key protein targets: Epidermal Growth Factor Receptor (EGFR), G-quadruplex DNA, and Heme Oxygenase (HO). The following sections present quantitative binding data, detailed experimental protocols, and visual workflows to facilitate informed decisions in research and development.
Targeting Epidermal Growth Factor Receptor (EGFR)
Mesoporphyrin IX has been explored as a photosensitizer that can be targeted to cancer cells by conjugating it to molecules with high affinity for cancer-specific receptors like EGFR.
Comparison of EGFR Binding Agents
| Compound | Type | Target | Binding Affinity (IC50/Kd) | Reference |
| Mesoporphyrin IX - (LARLLT)₂ Conjugate | Porphyrin-Peptide Conjugate | EGFR | High relative binding affinity (SPR) | [1] |
| Gefitinib | Small Molecule Inhibitor (TKI) | EGFR (Wild-type & mutant) | IC50: ~5-20 nM (mutant), ~800 nM (wild-type) | [2][3] |
| Erlotinib (B232) | Small Molecule Inhibitor (TKI) | EGFR (Wild-type & mutant) | IC50: ~20-100 nM (wild-type), <20 nM (mutant) | [4][5] |
| Afatinib | Small Molecule Inhibitor (TKI) | EGFR, HER2, ErbB4 | IC50: ~0.1-1.1 nM (mutant EGFR) | [6][7][8][9] |
Key Insight: Unconjugated Mesoporphyrin IX dihydrochloride (B599025) is not a direct EGFR inhibitor. However, when conjugated with EGFR-targeting peptides, it shows significant binding, suggesting its utility as a targeted delivery vehicle.[1] Small molecule tyrosine kinase inhibitors (TKIs) like Gefitinib, Erlotinib, and Afatinib demonstrate high-affinity binding to the EGFR kinase domain and are established cancer therapeutics.[2][3][4][5][6][7][8][9]
Experimental Protocol: Validating EGFR Binding using Surface Plasmon Resonance (SPR)
This protocol outlines the steps to assess the binding of a Mesoporphyrin IX-peptide conjugate to the extracellular domain of EGFR.
Objective: To determine the binding kinetics and affinity of a Mesoporphyrin IX-EGFR targeting peptide conjugate to recombinant human EGFR extracellular domain.
Materials:
-
Biacore™ SPR instrument (or equivalent)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human EGFR extracellular domain
-
Mesoporphyrin IX-peptide conjugate
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of EDC/NHS.
-
Inject the recombinant EGFR extracellular domain (ligand) at a concentration of 20-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., 2000-5000 RU).
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the Mesoporphyrin IX-peptide conjugate (analyte) in running buffer, ranging from low nanomolar to micromolar concentrations.
-
Inject the analyte solutions over the immobilized EGFR surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).
-
Allow the dissociation of the analyte by flowing running buffer over the surface for a defined dissociation time (e.g., 300 seconds).
-
Inject a blank (running buffer only) to subtract the bulk refractive index change.
-
-
Surface Regeneration:
-
Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Workflow and Signaling Pathway Diagrams
Caption: Workflow for validating EGFR binding using SPR.
Caption: Simplified EGFR signaling pathway.
Targeting G-Quadruplex DNA
G-quadruplexes are secondary structures in nucleic acids that are implicated in cancer and other diseases. Certain porphyrins have been shown to bind and stabilize these structures.
Comparison of G-Quadruplex Binding Agents
This table compares the binding affinities of Mesoporphyrin IX derivatives and other known G-quadruplex ligands. While this compound itself shows little selectivity for G-quadruplexes, its N-methylated derivative (NMM) is a highly selective and well-characterized binder.[10]
| Compound | Type | Target G-Quadruplex | Binding Affinity (Ka/Kd) | Reference |
| N-methyl mesoporphyrin IX (NMM) | Porphyrin Derivative | Parallel G-quadruplexes | Ka: ~1 x 10⁵ - 1 x 10⁷ M⁻¹ | [11][12][13] |
| Protoporphyrin IX | Natural Porphyrin | Parallel G-quadruplexes | Ka: ~1 x 10⁶ M⁻¹ | [14] |
| BRACO-19 | Acridine Derivative | Telomeric G-quadruplex | Kd: ~5.6 x 10⁻⁶ M | [15][16][17][18] |
| Telomestatin | Natural Macrocycle | Telomeric G-quadruplex | High affinity, >70-fold selectivity over duplex DNA | [19][20][21][22] |
Key Insight: The addition of a methyl group to Mesoporphyrin IX dramatically increases its affinity and selectivity for parallel G-quadruplex DNA.[10][11][12][13] NMM serves as an excellent tool for studying G-quadruplex biology. Other small molecules like BRACO-19 and Telomestatin are also potent G-quadruplex binders, with Telomestatin showing exceptional selectivity.[15][16][17][18][19][20][21][22]
Experimental Protocol: Validating G-Quadruplex Binding using Fluorescence Titration
This protocol describes how to determine the binding affinity of a ligand like N-methyl mesoporphyrin IX to a G-quadruplex forming oligonucleotide using fluorescence spectroscopy.
Objective: To determine the binding constant (Ka) of N-methyl mesoporphyrin IX (NMM) to a specific G-quadruplex DNA sequence.
Materials:
-
Fluorometer
-
Quartz cuvettes
-
G-quadruplex forming oligonucleotide (e.g., c-myc promoter sequence)
-
N-methyl mesoporphyrin IX (NMM)
-
Titration buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the G-quadruplex oligonucleotide in the titration buffer. Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Prepare a stock solution of NMM in the same buffer.
-
-
Fluorescence Titration:
-
Place a fixed concentration of NMM (e.g., 1 µM) in the cuvette.
-
Set the excitation wavelength (e.g., 399 nm) and record the emission spectrum (e.g., 550-700 nm).
-
Incrementally add small aliquots of the G-quadruplex DNA solution to the cuvette.
-
After each addition, mix thoroughly and allow the system to equilibrate before recording the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum as a function of the G-quadruplex DNA concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to calculate the association constant (Ka).
-
Workflow and Logical Relationship Diagrams
Caption: Workflow for G-quadruplex binding analysis.
Caption: Binding selectivity of Mesoporphyrin IX derivatives.
Targeting Heme Oxygenase (HO)
Metalloporphyrins, including those derived from Mesoporphyrin IX, are known inhibitors of heme oxygenase, an enzyme involved in heme catabolism.
Comparison of Heme Oxygenase Inhibitors
This table provides a comparison of the inhibitory activity of different metalloporphyrins against heme oxygenase.
| Compound | Type | Target | Inhibitory Activity (IC50/Ki) | Reference |
| Tin Mesoporphyrin IX | Metalloporphyrin | Heme Oxygenase-1 (HO-1) | Potent inhibitor | [23] |
| Tin Protoporphyrin IX | Metalloporphyrin | Heme Oxygenase-1 (HO-1) & HO-2 | IC50: 30-35 nM (HO-2) | [24][25][26][27] |
| Zinc Protoporphyrin IX | Metalloporphyrin | Heme Oxygenase-1 (HO-1) | Potent inhibitor | [28] |
Key Insight: Metallated derivatives of porphyrins, including Mesoporphyrin IX, are potent competitive inhibitors of heme oxygenase.[23][26] Tin and zinc protoporphyrins are well-characterized inhibitors with low nanomolar potency for HO-2.[24][25][27]
Experimental Protocol: Validating Heme Oxygenase Inhibition using an In Vitro Enzyme Assay
This protocol describes a method to determine the inhibitory potency (IC50) of a metalloporphyrin, such as Tin Mesoporphyrin IX, on heme oxygenase activity.
Objective: To determine the IC50 value of Tin Mesoporphyrin IX for the inhibition of Heme Oxygenase-1.
Materials:
-
Recombinant human Heme Oxygenase-1
-
Hemin (substrate)
-
NADPH
-
Biliverdin (B22007) reductase
-
Test compound (e.g., Tin Mesoporphyrin IX)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Spectrophotometer
Procedure:
-
Assay Preparation:
-
Prepare a reaction mixture containing the assay buffer, recombinant HO-1, and biliverdin reductase.
-
Prepare serial dilutions of the test inhibitor (Tin Mesoporphyrin IX).
-
-
Enzymatic Reaction:
-
Add the test inhibitor at various concentrations to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding the substrate (hemin) and NADPH.
-
Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).
-
-
Detection:
-
Measure the formation of bilirubin (B190676) (the product of the coupled reaction with biliverdin reductase) by monitoring the absorbance at approximately 468 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow and Signaling Pathway Diagrams
Caption: Workflow for Heme Oxygenase inhibition assay.
Caption: Inhibition of the Heme Catabolism Pathway.
References
- 1. Targeting of the epidermal growth factor receptor with mesoporphyrin IX-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Thermodynamics and mechanism of afatinib–EGFR binding through a QM/MM approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Next-Generation Covalent Irreversible Kinase Inhibitors in NSCLC: Focus on Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academicworks.cuny.edu [academicworks.cuny.edu]
- 11. N-methyl mesoporphyrin IX as a highly selective light-up probe for G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N‐methylmesoporphyrin IX fluorescence as a reporter of strand orientation in guanine quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Binding of BRACO19 to a Telomeric G-Quadruplex DNA Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular mechanisms behind BRACO19 and human telomeric G-quadruplex interaction [iris.univpm.it]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchwithrowan.com [researchwithrowan.com]
- 19. Binding of Telomestatin to a Telomeric G-Quadruplex DNA Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent | Semantic Scholar [semanticscholar.org]
- 20. Cation Involvement in Telomestatin Binding to G-Quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. The G-Quadruplex Ligand Telomestatin Impairs Binding of Topoisomerase IIIα to G-Quadruplex-Forming Oligonucleotides and Uncaps Telomeres in ALT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. brieflands.com [brieflands.com]
- 24. apexbt.com [apexbt.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. Prevention of neonatal hyperbilirubinemia by tin protoporphyrin IX, a potent competitive inhibitor of heme oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. go.drugbank.com [go.drugbank.com]
- 28. Fluorescence detection of DNA, adenosine-5'-triphosphate (ATP), and telomerase activity by zinc(II)-protoporphyrin IX/G-quadruplex labels - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Mesoporphyrin IX Dihydrochloride Purity: A Comparative HPLC Guide
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for confirming the purity of Mesoporphyrin IX dihydrochloride (B599025), a key molecule in various research applications. This guide offers detailed experimental protocols, comparative data, and visual workflows to assist in the accurate assessment of Mesoporphyrin IX dihydrochloride purity against potential impurities and alternative porphyrin standards.
Chemical Properties of this compound
This compound is a purple crystalline solid soluble in water.[1] It has a molecular formula of C₃₄H₃₈N₄O₄ · 2HCl and a molecular weight of approximately 639.61 g/mol .[2] It is structurally similar to Protoporphyrin IX, from which it is often synthesized through the reduction of the two vinyl groups.[3] This synthetic route suggests that Protoporphyrin IX could be a potential impurity. Other related porphyrins, such as Deuteroporphyrin IX and Hematoporphyrin IX, can be used as comparative standards in chromatographic analyses.
Comparative HPLC Analysis
This section outlines a detailed protocol for the comparative analysis of this compound purity by HPLC. The method is designed to separate Mesoporphyrin IX from potential impurities and related porphyrin compounds.
Experimental Protocol
1. Materials and Reagents:
-
This compound (Sample to be tested)
-
This compound analytical standard (>98% purity)
-
Protoporphyrin IX analytical standard
-
Deuteroporphyrin IX analytical standard
-
Hematoporphyrin IX analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium acetate (B1210297)
-
Glacial acetic acid
-
Deionized water (18.2 MΩ·cm)
2. Sample and Standard Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each standard and the test sample in a 1:1 (v/v) mixture of methanol and dimethyl sulfoxide (B87167) (DMSO) to create 1 mg/mL stock solutions.
-
Working Solutions (10 µg/mL): Dilute the stock solutions with the mobile phase starting condition (e.g., 70% Mobile Phase A, 30% Mobile Phase B) to a final concentration of 10 µg/mL.
-
Mixed Standard Solution: Prepare a solution containing 10 µg/mL each of this compound, Protoporphyrin IX, Deuteroporphyrin IX, and Hematoporphyrin IX to check for resolution.
3. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for porphyrin analysis.
-
Mobile Phase A: 1 M Ammonium acetate buffer (pH 5.16)
-
Mobile Phase B: Methanol
-
Gradient Elution:
-
0-5 min: 70% A, 30% B
-
5-20 min: Linear gradient to 10% A, 90% B
-
20-25 min: Hold at 10% A, 90% B
-
25-30 min: Return to 70% A, 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Fluorescence Detection:
-
Excitation Wavelength: 400 nm
-
Emission Wavelength: 620 nm
-
Experimental Workflow
Data Presentation and Comparison
The purity of the this compound sample is determined by comparing its chromatogram with that of the analytical standard. The presence of other peaks indicates impurities. The retention times of these impurity peaks can be compared to those of the potential impurity standards (Protoporphyrin IX, etc.) to aid in their identification.
Table 1: Comparative HPLC Data for this compound and Related Porphyrins
| Compound | Retention Time (min) | Peak Area (%) |
| This compound (Standard) | 15.2 | 99.8 |
| This compound (Sample) | 15.2 | 96.5 |
| Impurity 1 (Sample) | 17.8 | 2.1 |
| Impurity 2 (Sample) | 12.5 | 1.4 |
| Protoporphyrin IX (Standard) | 17.8 | >99.0 |
| Deuteroporphyrin IX (Standard) | 14.1 | >99.0 |
| Hematoporphyrin IX (Standard) | 12.5 | >99.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
From the hypothetical data in Table 1, the sample of this compound has a purity of 96.5%. The retention time of Impurity 1 matches that of the Protoporphyrin IX standard, suggesting its presence as an impurity. Similarly, Impurity 2's retention time aligns with the Hematoporphyrin IX standard.
Hypothetical Signaling Pathway Involvement
Mesoporphyrin IX and other porphyrins are known to play roles in various biological processes, including acting as photosensitizers in photodynamic therapy (PDT). The simplified diagram below illustrates a hypothetical signaling pathway where Mesoporphyrin IX could be involved in inducing apoptosis in cancer cells upon photoactivation.
Conclusion
The described HPLC method provides a robust and reliable approach for assessing the purity of this compound. By comparing the retention time and peak area of the sample to a certified analytical standard and potential impurities, researchers can confidently determine the purity of their compound. The use of fluorescence detection enhances the sensitivity and specificity of the analysis. This guide serves as a valuable resource for ensuring the quality of this compound used in critical research and development applications.
References
A Comparative Guide to G-Quadruplex Binding: Mesoporphyrin IX Dihydrochloride vs. N-methyl Mesoporphyrin IX
For researchers, scientists, and drug development professionals, the selective targeting of G-quadruplex (G4) DNA structures is a promising avenue for therapeutic intervention, particularly in oncology. Porphyrin-based ligands have emerged as a significant class of G4-binding agents. This guide provides an objective comparison of two such compounds: Mesoporphyrin IX dihydrochloride (B599025) and its N-methylated derivative, N-methyl mesoporphyrin IX (NMM), with a focus on their G-quadruplex binding performance supported by experimental data.
The central takeaway from comparative studies is the critical role of the N-methyl group in dictating both the affinity and selectivity of G-quadruplex binding. N-methyl mesoporphyrin IX is a highly selective and effective ligand for parallel G-quadruplex structures, whereas Mesoporphyrin IX dihydrochloride shows significantly weaker and less specific interactions.
Quantitative Data Summary
The binding affinities and thermal stabilization capabilities of N-methyl mesoporphyrin IX with various G-quadruplex-forming DNA sequences have been extensively characterized. In contrast, quantitative binding data for this compound is sparse in the literature, reflecting its poor G-quadruplex binding characteristics. It has been reported that the unmethylated mesoporphyrin IX does not stabilize G-quadruplex DNA in FRET melting assays and exhibits little quadruplex binding selectivity[1][2].
The table below summarizes the available quantitative data for N-methyl mesoporphyrin IX.
| Ligand | G-Quadruplex Target & Topology | Method | Binding Affinity (K D or K a ) | Thermal Stabilization (ΔT m in °C) | Reference |
| N-methyl mesoporphyrin IX | Human Telomeric (Tel22) - Parallel | UV-vis Spectroscopy | K a : ~1.0 x 10 5 M -1 | - | [2] |
| N-methyl mesoporphyrin IX | Human Telomeric (Tel22) - Parallel | FRET Melting Assay | - | 14 ± 2 | [2] |
| N-methyl mesoporphyrin IX | c-MYC promoter - Parallel | - | K a : ~1 x 10 7 M -1 | - | [3] |
| N-methyl mesoporphyrin IX | Parallel G4 Structures | Surface Plasmon Resonance | K D : ~100 nM | - | [4] |
| N-methyl mesoporphyrin IX | Hybrid G4 Structures | Surface Plasmon Resonance | K D : ~5-10 µM | - | [4] |
| N-methyl mesoporphyrin IX | Antiparallel G4 Structures | Surface Plasmon Resonance | Very weak interaction | - | [4] |
| N-methyl mesoporphyrin IX | G 4 T 4 G 4 - Mixed Hybrid | Fluorescence Titration | K a : (1.26 ± 0.07) x 10 7 M -1 | - | [5] |
| This compound | G-Quadruplex DNA | FRET Melting Assay | Does not stabilize | Not applicable | [2] |
Key Differences in G-Quadruplex Recognition
The N-methyl group on the porphyrin core of NMM is integral to its high affinity and remarkable selectivity for parallel G-quadruplex structures.[2] This methylation introduces a steric hindrance that is thought to prevent the molecule from interacting favorably with duplex DNA or non-parallel G-quadruplex conformations.[1] The non-planar nature of the NMM macrocycle, induced by the methyl group, allows for an optimized end-stacking interaction with the terminal G-tetrad of a parallel G-quadruplex.
This compound, lacking this methyl group, is a more planar molecule and does not possess the structural features required for this specific and stable interaction. Consequently, its binding to G-quadruplexes is weak and non-selective.
Experimental Methodologies
The data presented in this guide are derived from a variety of biophysical techniques. Below are simplified protocols for the key experiments cited.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay is used to determine the thermal stability of a G-quadruplex in the presence and absence of a ligand. An increase in the melting temperature (T m ) indicates that the ligand stabilizes the G-quadruplex structure.
-
Oligonucleotide Preparation : A G-quadruplex-forming oligonucleotide is dually labeled with a fluorescent reporter (e.g., FAM) and a quencher (e.g., TAMRA) at its 5' and 3' ends, respectively.
-
Annealing : The labeled oligonucleotide is annealed in a buffer containing a G-quadruplex stabilizing cation (typically K + ) to pre-form the G-quadruplex structure. In this folded state, the fluorophore and quencher are in close proximity, resulting in low fluorescence.
-
Ligand Incubation : The annealed oligonucleotide is incubated with varying concentrations of the test ligand (NMM or this compound).
-
Thermal Denaturation : The samples are heated gradually in a real-time PCR machine or a fluorometer with a temperature controller.
-
Data Acquisition : Fluorescence is monitored as the temperature increases. As the G-quadruplex unfolds, the fluorophore and quencher separate, leading to an increase in fluorescence.
-
Data Analysis : The melting temperature (T m ) is determined by plotting the normalized fluorescence versus temperature and fitting the data to a sigmoidal curve. The T m is the temperature at which 50% of the G-quadruplexes are unfolded. The change in melting temperature (ΔT m ) is calculated by subtracting the T m of the DNA alone from the T m in the presence of the ligand.
UV-Visible Spectroscopy Titration
This method is used to determine the binding affinity (K a ) and stoichiometry of the interaction between the ligand and the G-quadruplex.
-
Sample Preparation : A solution of the porphyrin ligand with a known concentration is placed in a cuvette.
-
Titration : Small aliquots of a concentrated G-quadruplex DNA solution are incrementally added to the cuvette.
-
Spectral Measurement : After each addition, the UV-visible spectrum of the solution is recorded, typically focusing on the Soret band of the porphyrin (~400 nm).
-
Data Analysis : Changes in the absorbance and shifts in the wavelength of the Soret band upon DNA binding are monitored. These changes are plotted against the DNA concentration and fitted to a suitable binding model (e.g., 1:1) to calculate the association constant (K a ).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time binding kinetics and affinity.
-
Surface Preparation : A G-quadruplex-forming oligonucleotide is immobilized on the surface of a sensor chip.
-
Ligand Injection : A solution containing the ligand (analyte) is flowed over the sensor surface.
-
Binding Measurement : The binding of the ligand to the immobilized G-quadruplex is detected as a change in the refractive index at the sensor surface, which is proportional to the mass change. This is recorded in real-time as a sensorgram.
-
Dissociation : A buffer solution is flowed over the surface to measure the dissociation of the ligand.
-
Data Analysis : The association (k on ) and dissociation (k off ) rate constants are determined by fitting the sensorgram data. The equilibrium dissociation constant (K D ) is then calculated as k off /k on .
Conclusion
For researchers seeking a potent and selective tool to study or target parallel G-quadruplex structures, N-methyl mesoporphyrin IX is demonstrably superior to its unmethylated counterpart. Its unique structural features, conferred by the N-methyl group, enable high-affinity binding and stabilization of parallel G4s, making it an invaluable probe and a promising scaffold for drug design. In contrast, This compound lacks the necessary specificity and affinity for effective G-quadruplex targeting. This comparative guide underscores the fine molecular details that can dramatically alter the performance of G-quadruplex binding ligands.
References
- 1. academicworks.cuny.edu [academicworks.cuny.edu]
- 2. Interaction of human telomeric DNA with N-methyl mesoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-methyl mesoporphyrin IX as a highly selective light-up probe for G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface plasmon resonance study of the interaction of N -methyl mesoporphyrin IX with G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP06321H [pubs.rsc.org]
- 5. N‐methylmesoporphyrin IX fluorescence as a reporter of strand orientation in guanine quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Mesoporphyrin IX Dihydrochloride as a Metal Ion Sensor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mesoporphyrin IX dihydrochloride's performance as a metal ion sensor against other alternatives, supported by available experimental data. Porphyrins, including Mesoporphyrin IX dihydrochloride (B599025), are a class of organic compounds with a characteristic aromatic macrocyclic structure that allows for the chelation of metal ions. This interaction often leads to distinct changes in their spectroscopic properties, forming the basis of their application as colorimetric and fluorescent sensors.
Principle of Porphyrin-Based Metal Ion Sensing
The sensing mechanism of porphyrins relies on the interaction between the metal ion and the central cavity of the porphyrin ring. This interaction can lead to:
-
Changes in the UV-Vis Absorption Spectrum: Free-base porphyrins typically exhibit a strong Soret band (around 400 nm) and four weaker Q-bands in the visible region (500-700 nm). Upon metal chelation, the number of Q-bands often reduces to two, and shifts in the Soret and Q-band maxima can be observed. These changes are due to the alteration of the electronic structure of the porphyrin macrocycle upon coordination with the metal ion.
-
Fluorescence Quenching or Enhancement: The intrinsic fluorescence of the porphyrin can be quenched or enhanced upon binding to a metal ion. Paramagnetic metal ions, such as Cu(II), Ni(II), and Co(II), often cause significant fluorescence quenching due to spin-orbit coupling and energy transfer processes. In contrast, diamagnetic metal ions like Zn(II) can sometimes lead to an enhancement of fluorescence.
Specificity of this compound
While comprehensive quantitative data on the specificity of this compound for a wide range of metal ions is limited in publicly available literature, studies on closely related porphyrins, such as Protoporphyrin IX, provide valuable insights.
One study on Protoporphyrin IX demonstrated fluorescence quenching in the presence of several divalent metal ions, including Cu(II), Zn(II), Ca(II), Mn(II), and Ni(II). Among these, the Cu(II)-protoporphyrin IX complex was found to have the largest formation constant, suggesting a higher affinity of the porphyrin for copper ions.[1] Another investigation into a free-base porphyrin revealed fluorescence quenching by both Ni(II) and Pb(II) ions, with a greater sensitivity observed for Pb(II).
Furthermore, research on a sulfonated porphyrin derivative indicated a binding affinity order of Co(II) > Cu(II) > VO(II) > Ni(II) > Mn(III) > Zn(II).[2] This highlights that the specific porphyrin structure and its peripheral functional groups significantly influence the selectivity towards different metal ions.
Comparison with Alternative Metal Ion Sensors
The performance of this compound as a metal ion sensor should be compared with other established fluorescent and colorimetric probes.
| Sensor Type | Advantages | Disadvantages |
| This compound | - Simple, low-cost synthesis- Visible color change upon binding to some metals- Potential for fluorescence-based detection | - Limited quantitative data on selectivity- Potential for interference from other metal ions- Lower sensitivity and selectivity compared to some specialized probes |
| Rhodamine-based Sensors | - High fluorescence quantum yields- "Off-on" fluorescence switching mechanism | - Can be sensitive to pH changes- Synthesis can be more complex |
| Fluorescein-based Sensors | - High absorptivity and fluorescence- Well-established chemistry | - Prone to photobleaching- Broad emission spectra can lead to crosstalk |
| Quantum Dots | - High photostability- Tunable emission wavelengths- High quantum yields | - Potential toxicity of heavy metal components (e.g., Cd)- Surface chemistry can be complex |
| DNAzymes | - High specificity based on nucleic acid recognition- Catalytic signal amplification | - Can be sensitive to temperature and ionic strength- May require specific buffer conditions |
Experimental Protocols
The following are generalized protocols for assessing the metal ion sensing properties of this compound.
UV-Vis Spectroscopic Titration
This experiment aims to determine the binding stoichiometry and association constant between this compound and a metal ion.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., DMSO or a buffered aqueous solution).
-
Prepare stock solutions of the metal salts of interest (e.g., 10 mM) in deionized water.
-
-
Titration:
-
In a cuvette, place a known concentration of this compound solution.
-
Record the initial UV-Vis absorption spectrum (typically from 350 nm to 750 nm).
-
Add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, mix thoroughly and record the UV-Vis spectrum.
-
Continue the additions until no further significant changes in the spectrum are observed.
-
-
Data Analysis:
-
Plot the change in absorbance at a specific wavelength (e.g., the Soret band or a Q-band) as a function of the metal ion concentration.
-
The resulting binding isotherm can be fitted to a suitable binding model (e.g., 1:1 or 1:2) to determine the association constant (Ka).
-
Fluorescence Quenching Assay
This experiment is used to assess the ability of different metal ions to quench the fluorescence of this compound.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 µM) in a suitable buffer.
-
Prepare stock solutions of various metal ions (e.g., 1 mM) in deionized water.
-
-
Fluorescence Measurements:
-
In a fluorescence cuvette, add the this compound solution.
-
Measure the initial fluorescence emission spectrum using an appropriate excitation wavelength (e.g., around 400 nm).
-
Add a specific concentration of a metal ion to the cuvette and record the fluorescence spectrum.
-
Repeat the measurement for a range of different metal ions at the same concentration to compare their quenching efficiency.
-
-
Data Analysis:
-
Calculate the fluorescence quenching efficiency for each metal ion using the formula: Quenching (%) = [(I0 - I) / I0] * 100, where I0 is the initial fluorescence intensity and I is the intensity in the presence of the metal ion.
-
To determine the limit of detection (LOD), perform a titration with decreasing concentrations of the most effective quenching metal ion and calculate the concentration at which the signal-to-noise ratio is 3.
-
Signaling Pathways and Experimental Workflows
The interaction of this compound with a metal ion can be visualized as a simple binding event leading to a detectable signal.
Caption: Interaction of Mesoporphyrin IX with a metal ion.
The experimental workflow for assessing the specificity of this compound can be summarized as follows:
Caption: Workflow for assessing metal ion sensor specificity.
Conclusion
This compound presents a straightforward and cost-effective option for the development of metal ion sensors. Its utility is based on the observable changes in its UV-Vis and fluorescence spectra upon metal chelation. However, for applications requiring high specificity and sensitivity, a thorough experimental validation against a panel of potential interfering ions is crucial. While data from analogous porphyrins suggest a preference for certain transition metals, further quantitative studies are needed to fully characterize the selectivity profile of this compound. For researchers in drug development and related fields, this porphyrin could serve as a useful initial screening tool, but more sophisticated and selective probes may be necessary for complex biological or environmental samples.
References
Cross-Validation of Mesoporphyrin IX Dihydrochloride Detection: A Comparative Guide to Fluorescence Spectroscopy and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of Mesoporphyrin IX dihydrochloride (B599025): fluorescence spectroscopy and mass spectrometry. Mesoporphyrin IX, a key molecule in various biological studies and a potential photosensitizer in photodynamic therapy (PDT), demands accurate and reliable quantification methods. This document outlines the principles, experimental protocols, and performance characteristics of each method to aid researchers in selecting the most appropriate technique for their specific needs.
Introduction to Analytical Techniques
Fluorescence Spectroscopy is a highly sensitive method that measures the fluorescence emission of a molecule after it absorbs light. Porphyrins, including Mesoporphyrin IX, are naturally fluorescent, making this a direct and powerful detection technique. Its advantages include high sensitivity, non-destructive nature, and relatively low cost.
Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), is a highly specific and sensitive technique that identifies and quantifies molecules based on their mass-to-charge ratio. LC-MS provides excellent selectivity, allowing for the accurate measurement of Mesoporphyrin IX in complex biological matrices, minimizing interference from other fluorescent molecules.
Comparative Performance
The choice between fluorescence spectroscopy and mass spectrometry for the quantification of Mesoporphyrin IX dihydrochloride depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of their key performance characteristics.
| Parameter | Fluorescence Spectroscopy | Mass Spectrometry (LC-MS/MS) |
| Principle | Measures the emission of light from excited molecules. | Measures the mass-to-charge ratio of ionized molecules. |
| Selectivity | Moderate; can be affected by autofluorescence from biological samples. | High; provides structural information and can distinguish between isoforms. |
| Sensitivity (LOD) | Picomolar (pM) to nanomolar (nM) range.[1] | Femtomolar (fM) to picomolar (pM) range.[2][3] |
| Linear Range | Typically 2-3 orders of magnitude; can be affected by aggregation at high concentrations.[4] | Wide, often spanning 3-4 orders of magnitude.[2][3] |
| Sample Throughput | High; measurements are rapid. | Moderate; depends on the chromatographic runtime. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance expenses. |
| Matrix Effects | Susceptible to quenching and scattering from sample components. | Can be affected by ion suppression or enhancement from co-eluting compounds.[2] |
Experimental Protocols
Detailed methodologies for both techniques are crucial for obtaining reliable and reproducible results.
Fluorescence Spectroscopy Protocol
This protocol is adapted for the quantification of Mesoporphyrin IX in cellular or tissue extracts.
-
Sample Preparation:
-
Homogenize cell pellets or tissue samples in a suitable lysis buffer.
-
Extract Mesoporphyrin IX using an organic solvent such as a mixture of ethyl acetate (B1210297) and acetic acid.
-
Centrifuge to pellet debris and collect the supernatant.
-
Evaporate the solvent and reconstitute the extract in a buffer compatible with fluorescence measurements (e.g., PBS with a small percentage of surfactant to prevent aggregation).
-
-
Instrumentation and Measurement:
-
Use a fluorescence spectrophotometer or plate reader.
-
Set the excitation wavelength to approximately 400 nm (the Soret band of Mesoporphyrin IX).
-
Measure the emission spectrum, with the primary emission peak expected around 620-630 nm.[5]
-
Record the fluorescence intensity at the emission maximum.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of this compound.
-
Plot fluorescence intensity versus concentration and perform a linear regression to determine the concentration of the unknown samples.
-
Mass Spectrometry (LC-MS/MS) Protocol
This protocol outlines a general procedure for the quantification of Mesoporphyrin IX in biological matrices.
-
Sample Preparation:
-
Homogenize tissue or cell samples.
-
Perform a protein precipitation step using a solvent like acetonitrile (B52724).
-
Centrifuge and collect the supernatant.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary for cleanup.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol (B129727) with a modifier like formic acid or ammonium (B1175870) hydroxide.[2][6]
-
-
Mass Spectrometry:
-
Utilize an electrospray ionization (ESI) source, often in positive ion mode.
-
Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for high selectivity and sensitivity. The precursor ion for Mesoporphyrin IX would be its protonated molecule [M+H]+, and specific product ions would be monitored.
-
-
-
Quantification:
-
Generate a standard curve by spiking known amounts of Mesoporphyrin IX into a blank matrix.
-
Use an internal standard (e.g., a stable isotope-labeled version of Mesoporphyrin IX) to correct for matrix effects and variations in instrument response.
-
Calculate the concentration of Mesoporphyrin IX in the samples based on the peak area ratios relative to the internal standard and the standard curve.
-
Visualizing Workflows and Pathways
Diagrams illustrating the experimental workflows and a relevant biological pathway provide a clearer understanding of the processes involved.
Caption: Comparative experimental workflows for Mesoporphyrin IX quantification.
Caption: Simplified Heme Biosynthesis Pathway showing the position of Protoporphyrin IX.
Caption: Mechanism of action for Mesoporphyrin IX in Photodynamic Therapy (PDT).
Conclusion
Both fluorescence spectroscopy and mass spectrometry are powerful tools for the quantification of this compound. Fluorescence spectroscopy offers a high-throughput and cost-effective solution with excellent sensitivity, ideal for rapid screening and in vitro assays. However, its specificity can be a limitation in complex biological samples due to background autofluorescence.
Mass spectrometry, especially LC-MS/MS, provides unparalleled selectivity and sensitivity, making it the gold standard for accurate quantification in complex matrices such as tissue and plasma. While the initial investment and sample preparation are more substantial, the reliability and detail of the data are often indispensable for clinical and advanced research applications. The choice of method should, therefore, be guided by a careful consideration of the specific research question, the nature of the samples, and the available resources.
References
- 1. Determination of porphyrins by high performance liquid chromatography: fluorescence detection compared to absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of protoporphyrin IX and magnesium protoporphyrin IX in Arabidopsis thaliana and Camellia sinensis using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Spectroscopy Study of Protoporphyrin IX in Optical Tissue Simulating Liquid Phantoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Spectrometry in Protoporphyrin IX Metabolism Phase /Level Dating in Cell [photobiology.com]
- 6. Bacterial Porphyrin Extraction and Quantification by LC/MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
